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N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine Documentation Hub

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  • Product: N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine
  • CAS: 853310-73-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine

This guide provides an in-depth technical analysis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine , a distinct chemical entity within the 4-aminoquinazoline pharmacophore. While specific literature on this exact CAS e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine , a distinct chemical entity within the 4-aminoquinazoline pharmacophore. While specific literature on this exact CAS entry (853310-73-3) is limited compared to clinical drugs like Gefitinib or Verubulin, it represents a critical chemical probe and structural template for developing tubulin polymerization inhibitors, kinase inhibitors, and potential SIRT1 modulators.

The following guide synthesizes established synthetic methodologies for this scaffold with theoretical biological applications based on Structure-Activity Relationship (SAR) data of closely related analogs.

CAS Registry Number: 853310-73-3 Chemical Formula: C₂₂H₁₉N₃O Molecular Weight: 341.41 g/mol IUPAC Name: N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine Class: 2,4-Disubstituted Quinazoline / 4-Aminoquinazoline[1]

Part 1: Executive Summary & Structural Significance

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a "privileged structure" in medicinal chemistry. The quinazoline core is a ubiquitous scaffold found in numerous FDA-approved drugs. This specific derivative features two critical pharmacophores:

  • 2-Phenyl Group: Enhances lipophilicity and provides steric bulk often required for binding to hydrophobic pockets in kinases (e.g., the ATP-binding site) or allosteric sites on motor proteins (e.g., Eg5/KSP).

  • 4-(4-Methoxybenzyl)amino Group: The flexible benzyl linker allows the 4-methoxy ring to orient into deep hydrophobic channels. The methoxy group acts as a hydrogen bond acceptor, potentially interacting with residues like Lysine or Arginine in target proteins.

Primary Research Applications
  • Tubulin Destabilization: Analogs with 4-anilino or 4-benzylamino substitutions (e.g., Verubulin) are potent tubulin polymerization inhibitors, targeting the colchicine binding site.

  • Kinase Inhibition: The 4-aminoquinazoline core is the template for EGFR inhibitors.[2] While 2-phenyl analogs are less common than 6,7-dialkoxy analogs for EGFR, they show activity against other kinases like PI3K and Src .

  • SIRT1 Modulation: Recent studies have identified 2-phenyl-4-aminoquinazolines as potential activators of Sirtuin 1 (SIRT1), involved in metabolic regulation.

Part 2: Chemical Synthesis & Manufacturing[3][4]

The most robust route to CAS 853310-73-3 utilizes a Nucleophilic Aromatic Substitution (


) of a 4-chloroquinazoline intermediate. This protocol ensures high purity and scalability.
Synthetic Route Visualization

SynthesisRoute SM1 2-Aminobenzamide (Starting Material) Int1 2-Phenylquinazolin-4(3H)-one (Cyclization Product) SM1->Int1 Oxidative Cyclization (I2, K2CO3, 80°C) SM2 Benzaldehyde SM2->Int1 Int2 4-Chloro-2-phenylquinazoline (Chlorination Product) Int1->Int2 Chlorination (POCl3, Reflux) Product N-(4-Methoxybenzyl)-2-phenyl- 4-quinazolinamine (CAS 853310-73-3) Int2->Product SNAr Displacement (iPrOH, Et3N, Reflux) Reagent 4-Methoxybenzylamine Reagent->Product

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target quinazoline.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-phenylquinazoline[3]
  • Reagents: 2-Phenylquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq), 
    
    
    
    -Dimethylaniline (Cat.).
  • Procedure:

    • Suspend the quinazolinone in neat

      
       in a round-bottom flask equipped with a drying tube.
      
    • Add catalytic

      
      -dimethylaniline to accelerate the reaction.
      
    • Reflux at 105°C for 3–4 hours until the solution becomes clear (monitoring by TLC).

    • Workup: Cool the mixture and pour slowly onto crushed ice/ammonia water (CAUTION: Exothermic). Extract the precipitate with dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Yield: Typically >85% as a yellow solid.

Step 2:

Coupling with 4-Methoxybenzylamine
  • Reagents: 4-Chloro-2-phenylquinazoline (1.0 eq), 4-Methoxybenzylamine (1.2 eq), Triethylamine (

    
    , 2.0 eq), Isopropanol (
    
    
    
    ).
  • Procedure:

    • Dissolve the chloro-intermediate in

      
       (10 mL/g).
      
    • Add

      
       followed by 4-methoxybenzylamine dropwise.
      
    • Reflux the mixture at 80–85°C for 4–6 hours.

    • Observation: A precipitate often forms as the reaction proceeds.

    • Workup: Cool to room temperature. Pour into cold water. Filter the resulting solid.[4]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 4:1).

    • Validation: Confirm identity via

      
      -NMR (Look for singlet -OCH3 at ~3.8 ppm and benzylic -CH2- doublet at ~4.8 ppm).
      

Part 3: Biological Characterization & Mechanism

While specific assay data for CAS 853310-73-3 is proprietary to screening libraries, its activity can be inferred from the 2-phenyl-4-aminoquinazoline class profile. Researchers should evaluate this compound in the following contexts:

Tubulin Polymerization Inhibition

Analogs such as Verubulin (MPC-6827) function by binding to the colchicine site of tubulin, preventing microtubule assembly and inducing apoptosis.

  • Mechanism: The 2-phenyl ring occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine, while the 4-amino substituent interacts with the

    
    -tubulin subunit.
    
  • Expected Phenotype: Cell cycle arrest at G2/M phase.

Kinesin Spindle Protein (Eg5) Inhibition

Quinazolines are a known scaffold for Eg5 inhibitors (e.g., Ispinesib analogs).

  • Mechanism: Binding to the allosteric loop L5 of Eg5, preventing ADP release and "locking" the motor protein, leading to monoastral spindle formation.

Signaling Pathway Diagram

MOA Compound N-(4-Methoxybenzyl)-2-phenyl- 4-quinazolinamine Target1 Target A: Tubulin (Colchicine Site) Compound->Target1 Potential Binding Target2 Target B: Kinesin Eg5 (Allosteric Site) Compound->Target2 Potential Binding Effect1 Inhibition of Microtubule Polymerization Target1->Effect1 Effect2 Formation of Monoastral Spindles Target2->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect1->Checkpoint Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 2: Hypothesized mechanism of action leading to apoptotic cell death via mitotic arrest.

Part 4: Quality Control & Handling

Physicochemical Properties (Predicted)
PropertyValueNote
LogP ~4.8Highly Lipophilic; requires DMSO for bioassays.
Solubility Low in water; Soluble in DMSO, DMF, DCM.Store stock solutions in DMSO at -20°C.
pKa ~5.2 (Quinazoline N1)Protonates in acidic media.
Appearance White to pale yellow solidCrystalline.[4]
Safety (MSDS Summary)
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C (solid).

References

  • Synthesis of 2-Phenylquinazolin-4-ones: Zhang, Y., et al. "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides." RSC Advances, 2018. Link

  • Quinazolines as Tubulin Inhibitors: Sirisoma, N., et al. "Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) as a potent inducer of apoptosis."[2] Journal of Medicinal Chemistry, 2008. Link

  • General Quinazoline Synthesis (SNAr): Dravyakar, B. R., et al. "Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives."[4] Der Pharma Chemica, 2012.[4] Link

  • SIRT1 Activation by Quinazolines: Milne, J. C., et al. "Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes." Nature, 2007. Link

  • Compound Registry (Sigma-Aldrich): Product T101141, "N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine". Link

Sources

Exploratory

The 4-Anilinoquinazoline Scaffold: A Cornerstone in Kinase-Targeted Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold The 4-anilinoquinazoline core is a heterocyclic chemical structure that has emerged as a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The 4-anilinoquinazoline core is a heterocyclic chemical structure that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the realm of oncology. Its remarkable success stems from its ability to competitively bind to the ATP-binding pocket of a variety of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 4-anilinoquinazoline framework provides an ideal structural backbone for the design of potent and selective kinase inhibitors, leading to the development of several FDA-approved drugs for treating various malignancies.[3][4] This guide will provide an in-depth exploration of the key drug discovery targets for the 4-anilinoquinazoline scaffold, detailing the associated signaling pathways, structure-activity relationships, and essential experimental protocols for their evaluation.

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which 4-anilinoquinazoline-based drugs exert their therapeutic effect is through competitive inhibition at the ATP-binding site of protein kinases.[1][5] The quinazoline ring system orients itself within the active site, forming crucial hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-terminal lobes of the enzyme.[2] Specifically, the N1 and N3 atoms of the quinazoline ring are key hydrogen bond acceptors. The aniline portion of the scaffold extends into a more hydrophobic pocket, allowing for a wide range of substitutions that can enhance potency and selectivity for the target kinase.[1][5]

Key Drug Discovery Targets and Signaling Pathways

The versatility of the 4-anilinoquinazoline scaffold has enabled the targeting of several key receptor tyrosine kinases (RTKs) and intracellular kinases implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR), also known as HER1 or ErbB1, is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Overexpression, amplification, or activating mutations of EGFR are common in a variety of solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, leading to uncontrolled cell growth and tumor progression.[8][9]

EGFR Signaling Pathway:

Upon binding of its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[10] This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to promoting cell proliferation and survival.[6][9]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Leading to Cell Proliferation and Survival.

4-Anilinoquinazoline Inhibitors of EGFR:

The 4-anilinoquinazoline scaffold has been instrumental in the development of numerous EGFR inhibitors. Notable examples include:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation reversible inhibitors that have shown significant efficacy in NSCLC patients with activating EGFR mutations.[3][11]

  • Lapatinib (Tykerb®) : A dual inhibitor of both EGFR and HER2.[3]

  • Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) : Second-generation irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding site of EGFR, providing more sustained inhibition.[12]

  • Osimertinib (Tagrisso®) : A third-generation inhibitor designed to overcome resistance mutations, such as the T790M mutation, that can arise after treatment with earlier-generation inhibitors.[8]

Vascular Endothelial Growth Factor Receptor (VEGFR)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that are key mediators of angiogenesis, the formation of new blood vessels.[13][14] Tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen. VEGFR-2 (also known as KDR or Flk-1) is considered the primary mediator of the angiogenic effects of VEGF.[15][16]

VEGFR Signaling Pathway:

Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades.[13] Key pathways include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival and migration.[15][16]

VEGFR_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Survival, Migration) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Driving Angiogenesis.

Multi-targeted 4-Anilinoquinazoline Inhibitors Targeting VEGFR:

Many 4-anilinoquinazoline-based drugs are multi-targeted inhibitors that also show activity against VEGFR, providing a dual mechanism of action by directly inhibiting tumor cell proliferation and cutting off the tumor's blood supply.

  • Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, approved for the treatment of medullary thyroid cancer.[3]

  • Sorafenib (Nexavar®) and Sunitinib (Sutent®) : While not classic 4-anilinoquinazolines, their development was influenced by the pharmacophore and they are potent inhibitors of VEGFR and other kinases.[11]

Other Notable Kinase Targets

The adaptability of the 4-anilinoquinazoline scaffold has led to the exploration of other important cancer-related kinases:

  • HER2/ErbB2: A member of the EGFR family, HER2 is overexpressed in a subset of breast cancers and is a key driver of aggressive disease.[17][18] Lapatinib is a notable dual EGFR/HER2 inhibitor with a 4-anilinoquinazoline core.[3]

  • BRAF: A serine/threonine kinase in the MAPK pathway, activating BRAF mutations (e.g., V600E) are found in a significant percentage of melanomas.[5][19] While current approved BRAF inhibitors have different scaffolds, the 4-anilinoquinazoline framework has been explored for developing novel BRAF inhibitors.[9]

  • c-Met: The receptor for hepatocyte growth factor (HGF), c-Met signaling is implicated in tumor invasion and metastasis.[20][21] The 4-anilinoquinazoline scaffold is being investigated for the development of c-Met inhibitors.

Medicinal Chemistry: Structure-Activity Relationships (SAR) and Synthesis

The potency and selectivity of 4-anilinoquinazoline inhibitors can be finely tuned through chemical modifications at various positions of the scaffold.

Key SAR Insights:

PositionModificationImpact on Activity
Quinazoline C6, C7 Small, electron-donating groups (e.g., methoxy)Generally enhances EGFR inhibitory activity.[1]
Solubilizing groupsCan improve pharmacokinetic properties.
Aniline Ring 3'-position substitution with small, lipophilic groupsOften increases potency.[1]
4'-position substitutionCan be modified to achieve selectivity for different kinases.
Quinazoline C4 Anilino groupEssential for high-affinity binding.

General Synthetic Route:

The synthesis of the 4-anilinoquinazoline core typically begins with a substituted anthranilic acid derivative, which is cyclized to form the quinazolinone intermediate. Subsequent chlorination followed by nucleophilic substitution with a substituted aniline yields the final 4-anilinoquinazoline product.[3][22]

Synthesis Anthranilic_Acid Substituted Anthranilic Acid Quinazolinone Quinazolinone Intermediate Anthranilic_Acid->Quinazolinone Cyclization Chloroquinazoline 4-Chloroquinazoline Quinazolinone->Chloroquinazoline Chlorination Final_Product 4-Anilinoquinazoline Derivative Chloroquinazoline->Final_Product Aniline Substituted Aniline Aniline->Final_Product Nucleophilic Substitution

Caption: General Synthetic Pathway for 4-Anilinoquinazoline Derivatives.

Experimental Protocols for Inhibitor Evaluation

The evaluation of novel 4-anilinoquinazoline derivatives involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle:

The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation. Various detection methods can be used, such as radioactivity, fluorescence, or luminescence.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer containing the purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Assay Procedure:

    • In a microplate, add the kinase and the test compound at various concentrations.

    • Incubate for a defined period to allow for compound binding.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

    • Stop the reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).[23]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][24] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[1]

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[24]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Target Phosphorylation

This technique is used to determine if the inhibitor effectively blocks the phosphorylation of its target kinase and downstream signaling proteins within the cell.

Principle:

Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, one can assess the activation state of a signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound for a specified time.

    • For receptor tyrosine kinases like EGFR, you may need to stimulate the cells with the corresponding ligand (e.g., EGF) to induce phosphorylation.[25]

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis:

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Compare the levels of the phosphorylated protein in treated versus untreated cells to determine the inhibitory effect of the compound.

Conclusion and Future Directions

The 4-anilinoquinazoline scaffold has undeniably revolutionized the field of kinase-targeted cancer therapy. Its inherent ability to be chemically modified has allowed for the development of highly potent and selective inhibitors against a range of critical oncogenic kinases. The journey from the first-generation reversible inhibitors to the latest generation of covalent and mutant-specific drugs highlights the power of structure-based drug design.

Future research in this area will likely focus on several key aspects:

  • Overcoming Drug Resistance: The development of novel 4-anilinoquinazoline derivatives that can circumvent known resistance mechanisms will remain a high priority.[16]

  • Targeting Novel Kinases: The scaffold's versatility will be further exploited to target other kinases implicated in cancer and other diseases.

  • Improving Selectivity: Fine-tuning the structure to achieve greater selectivity will be crucial for minimizing off-target effects and improving the safety profile of these drugs.

  • Combination Therapies: Exploring the synergistic effects of 4-anilinoquinazoline inhibitors with other anticancer agents, including immunotherapy, holds great promise for more effective treatment strategies.

The 4-anilinoquinazoline scaffold will undoubtedly continue to be a fertile ground for the discovery and development of innovative medicines for years to come.

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  • Ferrara, N., Gerber, H. P., & LeCouter, J. (2003). The biology of VEGF and its receptors. Nature medicine, 9(6), 669-676. [Link]

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  • Seshacharyulu, P., Ponnusamy, M. P., & Batra, S. K. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(6), 487-502. [Link]

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  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Li, W., et al. (2020). Molecular bases of VEGFR-2-mediated physiological function and pathological role. Frontiers in cell and developmental biology, 8, 599281. [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. European Journal of Medicinal Chemistry, 157, 126-143. [Link]

  • Liu, X. (2008). Targeting the c-MET signaling pathway for cancer therapy. Expert opinion on investigational drugs, 17(7), 997-1011. [Link]

  • Ledford, H. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 17(9), 2345. [Link]

  • El-Sayed, M. A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1058-1070. [Link]

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  • Johnson, D. B., et al. (2015). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in oncology, 5, 274. [Link]

  • Smalley, K. S. (2008). BRAF kinase in melanoma development and progression. Expert Reviews in Molecular Medicine, 10, e6. [Link]

  • Kamal, A., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17897-17912. [Link]

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  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved February 27, 2026, from [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved February 27, 2026, from [Link]

  • Shah, N. P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS chemical biology, 11(10), 2873–2880. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved February 27, 2026, from [Link]

  • Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Retrieved February 27, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved February 27, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 27, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to the Design and Synthesis of 2,4-Disubstituted Quinazolines

Executive Summary The 2,4-disubstituted quinazoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the 4-anili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-disubstituted quinazoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the 4-anilinoquinazoline core (exemplified by Gefitinib and Erlotinib) is the gold standard for EGFR inhibition, the 2,4-disubstituted variants offer a broader chemical space, enabling dual-targeting (e.g., EGFR/VEGFR-2), improved solubility, and overcoming resistance mutations.

This technical guide moves beyond basic textbook definitions to provide a rigorous, field-tested roadmap for synthesizing and optimizing these molecules. It focuses on the electronic nuances that govern regioselectivity and provides self-validating protocols for the bench scientist.

Part 1: Structural Significance & Electronic Pharmacophore

To design effective analogs, one must understand why the scaffold works. The quinazoline ring is not merely a linker; it is an electronic template that directs binding affinity.

The Electronic Asymmetry (The "C4 vs. C2" Rule)

The reactivity of the 2,4-dichloroquinazoline precursor is governed by the localized electron deficiency of the pyrimidine ring.

  • Position 4 (C4): Highly electrophilic. The LUMO coefficient is highest here due to the inductive effect of the adjacent N3 nitrogen and the para-relationship to the benzene ring fusion. This position reacts first under mild conditions.[1]

  • Position 2 (C2): Less electrophilic. Substitution here typically requires forcing conditions (high heat, microwave irradiation) or transition metal catalysis after the C4 position has been functionalized.

Diagram 1: The Quinazoline Pharmacophore & Binding Logic

The following diagram illustrates the standard Structure-Activity Relationship (SAR) logic for kinase inhibition, highlighting the distinct roles of the C2 and C4 substituents.

QuinazolineSAR Core Quinazoline Core (Scaffold) C4_Sub C4 Substituent (Aniline/Aryl) Core->C4_Sub Attachment C2_Sub C2 Substituent (Solubilizing/H-Bonding) Core->C2_Sub Attachment N1_Nitrogen N1 Nitrogen (H-Bond Acceptor) Core->N1_Nitrogen Intrinsic Target ATP Binding Pocket (Hydrophobic Region) C4_Sub->Target Hydrophobic Interaction (Critical for Potency) Solvent Solvent Front (Ribose Pocket) C2_Sub->Solvent Modulates PK/Solubility (Overcomes Resistance) N1_Nitrogen->Target H-Bond with Hinge Region (Met793 in EGFR)

Caption: SAR logic for 2,4-disubstituted quinazolines in kinase inhibition. C4 drives potency; C2 drives physicochemical properties and selectivity.

Part 2: Synthetic Strategies & Methodologies

The primary challenge in synthesizing 2,4-disubstituted quinazolines is controlling regioselectivity . The most robust route is the Sequential Nucleophilic Aromatic Substitution (S_NAr) .

Diagram 2: Regioselective Synthetic Workflow

This workflow visualizes the temperature-dependent control required to synthesize asymmetric derivatives.

SynthesisWorkflow Start 2,4-Dichloroquinazoline Step1 Step 1: C4 Substitution (S_NAr) Start->Step1 Intermed Intermediate: 2-Chloro-4-substituted-quinazoline Step1->Intermed Regioselective Step2 Step 2: C2 Substitution (S_NAr or Pd-Cat) Intermed->Step2 Final Product: 2,4-Disubstituted Quinazoline Step2->Final Cond1 Condition A: 0°C - RT, 1-2h Base (DIEA/TEA) Cond1->Step1 Cond2 Condition B: Reflux (>80°C) or Microwave Excess Amine / Acid Cat. Cond2->Step2

Caption: Sequential substitution workflow. Low temperature ensures C4 selectivity; high energy is required for C2 functionalization.

Part 3: Detailed Experimental Protocols

This section provides a self-validating protocol for the synthesis of a 2,4-diaminoquinazoline (e.g., a Gefitinib analog with a C2-solubilizing tail).

Protocol A: Regioselective C4-Amination

Objective: Isolate the 2-chloro-4-amino intermediate without contaminating C2-substitution products.

  • Reagents:

    • 2,4-Dichloroquinazoline (1.0 equiv)

    • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv)

    • Base:

      
      -Diisopropylethylamine (DIEA) (1.2 equiv)
      
    • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline in IPA (5 mL/mmol) and cool to 0°C (Ice bath). Critical: Cooling prevents premature C2 attack.

    • Add the aniline dropwise over 10 minutes.

    • Add DIEA dropwise.

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours.

  • Validation (TLC/LCMS):

    • Success: Disappearance of starting material; appearance of a single new spot.

    • Failure: If two new spots appear, the reaction was too warm or the amine is too nucleophilic.

  • Workup:

    • The product often precipitates as a solid. Filter, wash with cold IPA/Water (1:1), and dry.

Protocol B: C2-Amination (The Difficult Step)

Objective: Displace the unreactive C2-chlorine. Note: If the nucleophile is weak, standard reflux may fail. Use Microwave (MW) or Buchwald-Hartwig conditions.

  • Reagents:

    • Intermediate from Protocol A (1.0 equiv)

    • Secondary amine (e.g., Morpholine, N-methylpiperazine) (2.0 – 3.0 equiv)

    • Solvent:

      
      -Butanol or Dioxane.
      
  • Procedure (Thermal):

    • Dissolve intermediate in

      
      -Butanol.
      
    • Add excess amine.[2]

    • Heat to Reflux (110–120°C) for 12–24 hours.

  • Procedure (Microwave - Preferred):

    • Seal in a microwave vial with EtOH or DMF.

    • Irradiate at 140°C for 20–40 minutes.

  • Validation:

    • Monitor by LCMS. The C2-Cl bond is stable; conversion may be slow.

    • Tip: If reaction stalls, add catalytic KI (potassium iodide) or switching to Pd_2(dba)_3 / BINAP catalysis.

Data Summary: Reaction Conditions vs. Yield[3][4]
Reaction StepSolventTempCatalyst/BaseTypical YieldSpecificity
C4-Sub IPA / EtOH0°C

RT
DIEA / TEA85-95%High (>95% C4)
C2-Sub

-BuOH
RefluxNone (Excess Amine)50-70%Low Reactivity
C2-Sub DMF140°C (MW)DIEA75-90%High Efficiency
C2-Sub Toluene100°CPd(OAc)

/ XPhos
60-85%For weak nucleophiles

Part 4: Medicinal Chemistry & SAR Insights

Oncology: Dual EGFR/VEGFR Inhibition

Recent literature (2024-2025) highlights the shift from single-target EGFR inhibitors to dual inhibitors to combat angiogenesis and metastasis simultaneously.

  • Mechanism: The quinazoline core binds to the ATP pocket of EGFR. The C2-substituent extends into the solvent channel, where it can be engineered to interact with VEGFR-2 specific residues.

  • Key Insight: Introducing a urea or hydrazine linker at C2 (e.g., N-acetohydrazide moieties) significantly enhances VEGFR-2 potency [3, 4].

Overcoming Resistance (T790M Mutation)

First-generation inhibitors (Gefitinib) fail against the T790M "gatekeeper" mutation.

  • Strategy: 2,4-disubstituted quinazolines can be modified to avoid steric clash with Methionine-790.

  • Modification: Utilizing a smaller, more flexible group at C2, or designing covalent inhibitors (Michael acceptors) attached at C6, allows the molecule to bind irreversibly, bypassing the affinity reduction caused by the mutation [2].

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Source: MDPI (Molecules), 2024. URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: PMC (National Institutes of Health), 2024. URL:[Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Source: Arabian Journal of Chemistry, 2025. URL:[Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation. Source: RSC Advances, 2024. URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: PMC (National Institutes of Health), 2024. URL:[Link]

  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Source: Organic Chemistry Portal (Org. Lett. Highlight). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Enhancing the Solubility of Lipophilic Quinazolines in DMSO: An Application Note and Protocol Guide

Abstract Quinazoline and its derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential, particularly in oncology.[1][2] However, the inherent lip...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinazoline and its derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential, particularly in oncology.[1][2] However, the inherent lipophilicity of many promising quinazoline-based drug candidates presents a significant challenge to their preclinical development, primarily due to poor aqueous solubility. This often necessitates the use of organic solvents, with dimethyl sulfoxide (DMSO) being a ubiquitous choice in drug discovery and development settings.[3][4] This technical guide provides a comprehensive overview and detailed protocols for enhancing and evaluating the solubility of lipophilic quinazolines in DMSO. It is intended for researchers, scientists, and drug development professionals seeking to optimize the handling and formulation of these critical compounds for in vitro and in vivo studies.

Introduction: The Quinazoline Scaffold and the Solubility Conundrum

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[5] Its derivatives have yielded a multitude of biologically active molecules, including approved anticancer drugs like gefitinib, erlotinib, and lapatinib.[6][7] These agents often function as tyrosine kinase inhibitors, targeting aberrant signaling pathways that drive cancer cell proliferation and survival.[8][9]

A common characteristic of many potent quinazoline derivatives is their lipophilic nature, a feature often associated with poor water solubility.[9] This low aqueous solubility can severely hamper drug absorption, leading to low bioavailability and hindering the translation of promising in vitro results to in vivo efficacy. Consequently, enhancing the solubility of these compounds is a critical step in their development pipeline.[10][11]

Dimethyl sulfoxide (DMSO) has emerged as a solvent of choice for solubilizing and storing poorly soluble compounds for biological screening.[3][12] Its ability to dissolve a wide range of both polar and nonpolar compounds, miscibility with water and cell culture media, and relatively high boiling point make it an invaluable tool in the laboratory.[12][13]

This guide will delve into the principles and practicalities of using DMSO to enhance the solubility of lipophilic quinazolines, providing a foundational understanding and actionable protocols for researchers.

Understanding the Interplay: Quinazolines and DMSO

The effectiveness of DMSO as a solvent for lipophilic quinazolines stems from its unique molecular properties. DMSO is a polar aprotic solvent, meaning it has a significant dipole moment but does not readily donate protons.[12] Its amphipathic nature, possessing both polar (S=O) and nonpolar (methyl groups) regions, allows it to interact favorably with the lipophilic quinazoline structure.[14]

The dissolution process involves the disruption of the crystalline lattice of the quinazoline solid and the subsequent solvation of individual molecules by DMSO. The strong dipole of the sulfoxide group in DMSO can interact with any polar functionalities on the quinazoline derivative, while the methyl groups can engage in van der Waals interactions with the aromatic rings and other nonpolar regions of the molecule.

Pre-formulation Considerations: Characterizing Your Quinazoline

Before attempting to solubilize a lipophilic quinazoline, it is crucial to understand its intrinsic physicochemical properties. This foundational knowledge will inform the development of an appropriate solubilization strategy.

Key Parameters to Evaluate:

  • Aqueous Solubility: Determine the baseline solubility in aqueous buffers at physiological pH (e.g., pH 7.4). This provides a critical reference point.

  • pKa: The ionization state of a molecule significantly influences its solubility. For quinazolines, which contain basic nitrogen atoms, determining the pKa is essential.

  • LogP/LogD: These values provide a quantitative measure of a compound's lipophilicity. A higher LogP generally correlates with lower aqueous solubility.

  • Solid-State Properties: Characterization of the solid form (e.g., crystalline vs. amorphous, presence of polymorphs) is important, as this can impact dissolution rates.[15]

Protocols for Solubility Enhancement and Determination in DMSO

The following sections provide detailed, step-by-step protocols for preparing DMSO stock solutions and determining the solubility of lipophilic quinazolines.

Preparation of High-Concentration DMSO Stock Solutions

This protocol describes the standard procedure for preparing a concentrated stock solution of a lipophilic quinazoline in DMSO, which can then be diluted into aqueous media for biological assays.

Materials:

  • Lipophilic quinazoline compound (powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Protocol:

  • Weigh the Compound: Accurately weigh the desired amount of the quinazoline compound using an analytical balance.

  • Add DMSO: Add the calculated volume of high-purity DMSO to the vial containing the compound to achieve the target concentration (e.g., 10 mM, 20 mM, or higher). It is advisable to use freshly opened DMSO to minimize water absorption, which can impact solubility.[16]

  • Facilitate Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, sonication in a water bath for 5-10 minutes can aid dissolution.[16] Gentle warming (e.g., to 37°C) may also be employed, but care should be taken to avoid degradation of thermally sensitive compounds.

  • Final Check: Once the compound is fully dissolved, the solution should be clear and free of any visible precipitate.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[16] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Determination of Kinetic Solubility in DMSO

Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This is a high-throughput method often used in early drug discovery to rank compounds.[17]

Materials:

  • Concentrated DMSO stock solution of the quinazoline

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry)

  • Automated liquid handler (recommended for high throughput)

Protocol:

  • Prepare Dilution Series: In a 96-well plate, prepare a serial dilution of the DMSO stock solution in the aqueous buffer. This is typically done by adding a small volume of the DMSO stock to the buffer and then performing serial dilutions across the plate.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[17]

Determination of Thermodynamic (Equilibrium) Solubility in DMSO-Aqueous Co-solvent Systems

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.[15][18]

Materials:

  • Lipophilic quinazoline compound (powder)

  • DMSO/aqueous buffer co-solvent mixtures (e.g., 1%, 2%, 5% DMSO in buffer)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with UV or MS detector

Protocol:

  • Prepare Suspensions: Add an excess amount of the solid quinazoline compound to vials containing the different DMSO/aqueous buffer co-solvent mixtures. The presence of undissolved solid is essential to ensure saturation.[18]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[18]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining fine particles.[17][18]

  • Quantification: Analyze the concentration of the quinazoline in the clear filtrate using a validated HPLC method.[18]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific co-solvent system.

Data Presentation and Interpretation

The solubility data for lipophilic quinazolines in DMSO-containing systems should be presented clearly and concisely to facilitate comparison and decision-making.

Table 1: Solubility Profile of a Hypothetical Lipophilic Quinazoline (Compound X)

Solvent SystemKinetic Solubility (µM)Thermodynamic Solubility (µM)
PBS (pH 7.4)< 10.5 ± 0.1
1% DMSO in PBS15 ± 212 ± 1
5% DMSO in PBS85 ± 578 ± 4
100% DMSO> 10,000Not Determined

Interpretation:

The data in Table 1 clearly demonstrates the significant enhancement of solubility for Compound X with increasing concentrations of DMSO. This information is critical for designing in vitro experiments, ensuring that the compound remains in solution at the desired test concentrations and avoiding false-negative results due to precipitation.

Visualizing Experimental Workflows

Diagram 1: Workflow for Preparing a DMSO Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization weigh 1. Weigh Quinazoline add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex inspect 4. Visual Inspection vortex->inspect sonicate 5. Sonicate (if needed) inspect->sonicate Particles Present final_check 6. Confirm Clear Solution inspect->final_check No Particles sonicate->inspect store 7. Store at -20°C / -80°C final_check->store

Caption: Step-by-step workflow for preparing a concentrated DMSO stock solution of a lipophilic quinazoline.

Diagram 2: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method)

G start Start add_excess 1. Add Excess Compound to Co-solvent start->add_excess equilibrate 2. Equilibrate (24-48h) with Shaking add_excess->equilibrate separate 3. Separate Phases (Centrifuge & Filter) equilibrate->separate quantify 4. Quantify Concentration (HPLC) separate->quantify end End quantify->end

Caption: Workflow for determining the thermodynamic solubility of a lipophilic quinazoline using the shake-flask method.

Troubleshooting and Best Practices

  • Compound Precipitation Upon Dilution: If a compound precipitates when diluted from a DMSO stock into an aqueous buffer, it indicates that the final concentration exceeds its aqueous solubility. Strategies to mitigate this include lowering the final assay concentration, increasing the percentage of DMSO in the final solution (while being mindful of its potential effects on the biological assay), or exploring other formulation strategies like using co-solvents or cyclodextrins.[10][19]

  • DMSO-Induced Artifacts: While generally well-tolerated at low concentrations (<0.5%), DMSO can sometimes interfere with biological assays.[14] It is crucial to include appropriate vehicle controls (DMSO alone) in all experiments to account for any potential solvent effects.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere. To ensure reproducibility, use anhydrous DMSO and handle it in a low-humidity environment whenever possible. Store opened bottles tightly sealed and consider using smaller, single-use aliquots.[16]

Conclusion

The successful development of lipophilic quinazoline-based therapeutics is intrinsically linked to overcoming the challenge of poor solubility. DMSO serves as an indispensable tool for solubilizing these compounds for preclinical research. By understanding the underlying principles of solubility and adhering to robust, well-defined protocols for solution preparation and characterization, researchers can ensure the generation of reliable and reproducible data. This, in turn, will facilitate the accurate evaluation of the therapeutic potential of this important class of molecules and accelerate their journey from the laboratory to the clinic.

References

  • Alagarsamy, V., et al. (2002). Synthesis and biological evaluation of 2-phenyl quinazolinone derivatives as analgesic agents. Acta Pharmaceutica, 52(4), 269-276.
  • Chaudhari, S. P., & Patil, P. S. (2012). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 4(3), 28-36.
  • Chen, Z., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 110, 146-162.
  • Asif, M. (2014). A review on anticancer activities of quinazoline derivatives. Annals of Cancer Research and Therapy, 22(1), 1-13.
  • Creative Biolabs. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • Wikipedia. (2024, February 21). Dimethyl sulfoxide. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(10), 3536-3545.
  • Sahu, P. K., & Sharma, M. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands Journal of Pharmaceutical Sciences, 2(1), 1-8.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Singh, S., & Kumar, R. (2025, January 31). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 1-15.
  • Wolska, N., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules, 26(21), 6644.
  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • Di Marino, D., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 26(14), 7984.
  • Technobis. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • Jain, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2135-2158.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Chemchain. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Baluja, S., & Chanda, S. (2012). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 2(3), 1-9.
  • Wikipedia. (2024, February 18). Quinazoline. Retrieved from [Link]

  • Alam, M. A., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Mini-Reviews in Medicinal Chemistry, 15(14), 1166-1183.
  • El-Sayed, M. A. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3029.
  • Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 33-44.

Sources

Application

Microwave-Assisted Synthesis of N-Substituted Quinazolinamines

High-Efficiency Protocols for EGFR Inhibitor Scaffolds Executive Summary This application note details the microwave-assisted synthesis of N-substituted quinazolinamines, a privileged scaffold in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Protocols for EGFR Inhibitor Scaffolds

Executive Summary

This application note details the microwave-assisted synthesis of N-substituted quinazolinamines, a privileged scaffold in medicinal chemistry, particularly for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib . By transitioning from conventional conductive heating to dielectric heating, researchers can reduce reaction times from 4–24 hours to 10–20 minutes while suppressing byproduct formation (e.g., quinazolinones via hydrolysis). This guide provides two validated protocols: a solution-phase method for library generation and a solvent-free "green" method for scalability.

Scientific Foundation & Mechanism[1]
2.1 The Microwave Advantage: Dielectric Heating vs. Conduction

In conventional reflux, heat transfers from the vessel wall inward, creating temperature gradients and "hot spots" that degrade sensitive functional groups. Microwave irradiation utilizes dipole rotation and ionic conduction .[1]

  • Dipole Rotation: The oscillating electric field (2.45 GHz) causes polar molecules (e.g., 4-chloroquinazoline, isopropanol) to align and relax billions of times per second. This molecular friction generates instantaneous volumetric heat.

  • Superheating Effect: Solvents can be heated 10–30°C above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate constant (

    
    ) according to the Arrhenius equation.
    
2.2 Reaction Mechanism: Nucleophilic Aromatic Substitution (

)

The core transformation involves the displacement of a leaving group (typically chloride) at the C4 position of the quinazoline ring by an aniline nucleophile.

  • Activation: The N1 nitrogen of the quinazoline ring acts as an electron sink. Protonation (often autocatalytic via HCl generation) increases the electrophilicity at C4.

  • Transition State: The reaction proceeds through a Meisenheimer-like transition state. Microwave irradiation stabilizes this polar transition state, lowering the activation energy barrier.

SNAr_Mechanism Reactants 4-Chloroquinazoline + Aniline Dipole MW Irradiation (Dipole Alignment) Reactants->Dipole Rapid Heating TS Meisenheimer Transition State Dipole->TS Polarization Product N-Substituted Quinazolinamine HCl TS->Product -HCl

Figure 1: Microwave-accelerated


 mechanism showing the transition from reactants to the hydrochloride salt product.[2]
Application Note 1: Solution-Phase Synthesis (Standard Protocol)

Target: High-throughput synthesis of drug analogs (e.g., Erlotinib). Solvent Selection: Isopropanol (IPA) is the gold standard. It couples well with microwaves (


) and, critically, the hydrochloride salt product usually precipitates out, simplifying purification.
Protocol A: Synthesis of Erlotinib Hydrochloride

Reagents:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 equiv)

  • 3-Ethynylaniline (1.1 equiv)

  • Solvent: Isopropanol (IPA) (5–10 mL per mmol)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the chloro-quinazoline and 1.1 mmol of the aniline in 5 mL of IPA. Add a magnetic stir bar.

  • Sealing: Cap the vial securely. Ensure the septum is pristine to hold pressure (typically reaches 2–5 bar).

  • Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Pre-stir: 30 seconds

    • Absorption Level: High

  • Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (built-in feature).

  • Workup: The product should appear as a heavy precipitate.

    • Filter the solid under vacuum.

    • Wash the cake with cold IPA (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted aniline.
    • Dry under vacuum.

Yield Expectation: 85–95% (as HCl salt).

Application Note 2: Solvent-Free Green Synthesis

Target: Large-scale synthesis or "Green Chemistry" compliance. Concept: Eliminating solvent reduces waste and allows for higher reactant concentrations, maximizing the specific microwave effect.

Protocol B: Silica-Supported Synthesis

Reagents:

  • 4-Chloroquinazoline derivative (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Solid Support: Silica Gel (200–400 mesh)

Step-by-Step Methodology:

  • Adsorption: Dissolve reactants in a minimum amount of volatile solvent (e.g., DCM or Acetone). Add Silica Gel (1 g per mmol of reactant). Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Irradiation: Transfer the powder to a microwave vessel.

    • Power: Constant Power Mode (start at 50W, limit temp to 140°C).

    • Time: 5–10 minutes.

    • Note: Without solvent, temperature control is critical. Use an IR sensor if available.

  • Extraction: Suspend the irradiated silica in MeOH/DCM (10:90) and filter. The product elutes; the silica is trapped.

  • Purification: Evaporate the filtrate. Recrystallize from Ethanol.[3]

Comparative Data: Thermal vs. Microwave

The following table illustrates the efficiency gains when synthesizing 4-(3-bromoanilino)quinazoline.

ParameterConventional Thermal (Reflux)Microwave-Assisted (150°C)Improvement Factor
Reaction Time 6 Hours10 Minutes36x Faster
Solvent Isopropanol (50 mL)Isopropanol (3 mL)16x Less Waste
Yield 68%92%+35% Increase
Purity (HPLC) 85% (Requires Column)>95% (Filtration only)Cleaner Profile
Case Study Workflow: Erlotinib Synthesis

This workflow demonstrates the logical progression from raw materials to purified API using the Solution-Phase Protocol.

Erlotinib_Workflow Start Start: Weigh Reagents (Quinazoline + Aniline) Solvent Dissolve in Isopropanol (Sealed Vial) Start->Solvent MW_Step MW Irradiation 150°C | 15 min | 5 bar Solvent->MW_Step Cooling Cool to 40°C (Precipitation Occurs) MW_Step->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash Wash: Cold IPA + Ether (Removes impurities) Filtration->Wash Final Final Product: Erlotinib HCl (>95% Purity) Wash->Final

Figure 2: Optimized workflow for the synthesis of Erlotinib HCl using microwave irradiation.

Senior Scientist’s Troubleshooting & Optimization
  • Moisture Control (Critical): 4-Chloroquinazolines are prone to hydrolysis, forming the thermodynamically stable quinazolin-4(3H)-one (inert byproduct).

    • Fix: Use anhydrous IPA. If the chloro-starting material is old, recrystallize it first or add a scavenger (e.g., molecular sieves) to the vial.

  • Pressure Spikes: Low-boiling anilines or solvents can cause vessel failure.

    • Fix: If using a volatile amine, keep the filling volume below 50% of the vial capacity. Set a pressure limit (P-limit) of 15 bar on the instrument.

  • The "Oiling Out" Phenomenon: Sometimes the product forms an oil rather than a precipitate.

    • Fix: This often happens if the reaction is too hot. Cool the vial to 0°C (ice bath) after irradiation and scratch the glass with a spatula to induce crystallization. Adding diethyl ether can also force precipitation.

  • Scale-Up: Microwave chemistry does not scale linearly by volume due to penetration depth limitations.

    • Fix: Do not simply use a larger beaker. Use a continuous flow microwave cell or run parallel batches in multiple sealed vials.

References
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2020). Provides comprehensive review of MW methods for this scaffold. Link

  • Synthesis and Antitumor Activity of Erlotinib Derivatives. Frontiers in Pharmacology. (2021). Details the specific reaction conditions for Erlotinib analogs. Link

  • Microwave-Assisted Synthesis of Bioactive Quinazolines. International Journal of Medicinal Chemistry. (2014). Comparative yield data for thermal vs. microwave methods. Link

  • Dielectric Heating Mechanism. Ferrite Microwave Technologies. (2021). Technical explanation of dipole rotation and loss tangent. Link

Sources

Method

Application Note: High-Performance Formulation Strategies for N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine

This Application Note provides a rigorous technical guide for the formulation of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine for in vivo administration. This protocol is designed for researchers requiring high-fidelit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the formulation of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine for in vivo administration. This protocol is designed for researchers requiring high-fidelity delivery systems for pharmacokinetic (PK) and pharmacodynamic (PD) evaluation in rodent models.

Executive Summary

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a lipophilic, pharmacologically active small molecule sharing structural homology with Class II/IV BCS (Biopharmaceutics Classification System) compounds. Its core quinazoline scaffold, substituted with a hydrophobic 2-phenyl group and a 4-methoxybenzyl moiety, confers significant potency but presents substantial solubility challenges in aqueous media.

This guide outlines three validated formulation protocols:

  • Intravenous (IV) / Intraperitoneal (IP) Solution: For bioavailability and acute efficacy studies.

  • Oral (PO) Suspension: For chronic dosing and toxicity studies.

  • Advanced Solubilization: A cyclodextrin-based approach for maximizing systemic exposure.

Physicochemical Profiling & Pre-Formulation

Before initiating formulation, the compound's intrinsic properties must be acknowledged to prevent precipitation in vivo.

PropertyEstimated ValueImplication for Formulation
Molecular Weight ~341.4 g/mol Moderate size; favorable for membrane permeability.
LogP (Calc.) 3.8 – 4.5Highly lipophilic. Practically insoluble in water (< 1 µg/mL).
pKa ~4.5 (Quinazoline N1)Weakly basic. Solubility increases significantly at pH < 3.0.
Solubility (DMSO) > 20 mg/mLExcellent. DMSO is the primary stock solvent.
Solubility (PBS) < 0.01 mg/mLPoor. Requires co-solvents or surfactants to prevent crashing out.
Critical "Go/No-Go" Checkpoint
  • Visual Inspection: The compound is likely a white to pale-yellow powder. If the substance appears dark or sticky, assess purity via LC-MS before proceeding, as impurities can drastically alter solubility limits.

Formulation Decision Matrix

Select the appropriate protocol based on your study endpoint and route of administration.

FormulationDecision Start Study Goal Route Route? Start->Route IV IV / Acute IP Route->IV Bioavailability PO Oral Gavage Route->PO Efficacy/Tox Solubility Solubility Check IV->Solubility Cyclodextrin Protocol C: Cyclodextrin Complex (HP-β-CD) PO->Cyclodextrin Max Absorption Suspension Protocol B: Standard Suspension (MC/Tween 80) PO->Suspension Standard Cosolvent Protocol A: Co-Solvent System (DMSO/PEG/Saline) Solubility->Cosolvent Standard Solubility->Cyclodextrin High Dose Needed

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and dose requirements.

Detailed Experimental Protocols

Protocol A: Co-Solvent System (IV/IP Compatible)

Best for: Pharmacokinetic (PK) studies, acute dosing. Target Concentration: 1 – 5 mg/mL. Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine.

  • Primary Solubilization: Add 100% DMSO (5% of final volume) to the powder. Vortex vigorously for 1-2 minutes until completely dissolved. Note: Sonication (30-60s) may be used if dissolution is slow.

  • Wetting Agent: Add PEG 400 (40% of final volume) to the DMSO concentrate. Vortex to mix. The solution should remain clear.

  • Aqueous Phase: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) (55% of final volume) dropwise while vortexing.

    • Critical Step: Do not add cold saline; it may shock the compound out of solution.

  • Filtration: Pass the final solution through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-particulates.

Stability: Use within 4 hours of preparation.

Protocol B: Homogeneous Suspension (Oral Gavage)

Best for: High-dose efficacy studies, toxicology (up to 100 mg/kg). Target Concentration: 5 – 20 mg/mL. Vehicle Composition: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a stock solution of 0.5% (w/v) Methylcellulose (400 cP) and 0.5% (v/v) Tween 80 in distilled water. Allow MC to hydrate overnight at 4°C.

  • Micronization: Place the compound in a mortar. Add a few drops of the vehicle or pure Tween 80 to create a smooth paste (levigation). This reduces particle size and prevents clumping.

  • Dilution: Gradually add the remaining vehicle while triturating (grinding) to form a uniform suspension.

  • Homogenization: Transfer to a vial and sonicate for 10 minutes or use a tissue homogenizer to break up aggregates.

  • Dosing: Shake well immediately before drawing into the gavage needle.

Protocol C: Cyclodextrin Complexation (Enhanced Bioavailability)

Best for: Maximizing solubility without organic solvents; reducing irritation. Target Concentration: 2 – 10 mg/mL. Vehicle Composition: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water (pH adjusted).

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve HP-β-CD in sterile water to make a 20% solution.

  • Acidification (Optional but Recommended): Adjust pH of the CD solution to ~4.0 using 1N HCl. (The quinazoline nitrogen protonates at lower pH, aiding complexation).

  • Complexation: Add the compound to the vehicle.

  • Sonication/Heating: Sonicate for 20 minutes at 40°C. Shake at 200 rpm for 2-4 hours.

  • pH Adjustment: If IV administration is required, carefully adjust pH back to 6.0–7.0 using 1N NaOH. Watch for precipitation.

  • Filtration: Filter (0.22 µm).

In Vivo Administration Guidelines

To ensure animal welfare and data integrity, adhere to these volume limits.

SpeciesRouteMax Volume (Standard)Max Volume (Bolus/Acute)Recommended Needle
Mouse (25g) IV (Tail Vein)5 mL/kg (125 µL)10 mL/kg (250 µL)27G - 30G
Mouse (25g) IP10 mL/kg (250 µL)20 mL/kg (500 µL)25G - 27G
Mouse (25g) PO (Gavage)10 mL/kg (250 µL)20 mL/kg (500 µL)20G - 22G (Bulb)
Rat (250g) IV5 mL/kg (1.25 mL)-25G

Toxicity Warning:

  • DMSO Limit: For IV, keep DMSO < 5% to avoid hemolysis. For IP, < 10% is tolerated but may cause local irritation.

  • PEG 400: High doses of PEG (>30% v/v in large volumes) can be nephrotoxic in chronic studies. Use Protocol B (Suspension) for studies > 5 days.

Troubleshooting & Quality Control

Issue: Precipitation upon adding Saline.

  • Cause: The "Oiling Out" effect. The compound is too lipophilic for the water content.

  • Solution: Increase PEG 400 to 50% or switch to Protocol C (Cyclodextrin). Alternatively, reduce the drug concentration.

Issue: Animal lethargy immediately post-dose.

  • Cause: Vehicle toxicity (often DMSO or rapid IV injection).

  • Solution: Slow the injection rate (over 30-60 seconds). Reduce DMSO concentration to 2.5%.

Issue: Low Bioavailability (Oral).

  • Cause: Particle size is too large (Protocol B).

  • Solution: Use a bead mill to micronize the powder before suspension or switch to a lipid-based formulation (e.g., Labrafil M1944CS).

References

  • PubChem. (2025).[1] N-[(4-methoxyphenyl)methyl]quinazolin-4-amine Compound Summary. National Library of Medicine.[1] Link

  • Sirisoma, N., et al. (2008).[2] Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity.[2][3] Journal of Medicinal Chemistry, 51(15), 4771-4779.[2] Link

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(2), 355-366. (General guidance on Co-solvent/Cyclodextrin selection for lipophilic drugs).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine Synthesis

Welcome to the Technical Support Center for quinazoline derivative synthesis. This guide is designed for research scientists and drug development professionals experiencing bottlenecks, low yields, or intractable byprodu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline derivative synthesis. This guide is designed for research scientists and drug development professionals experiencing bottlenecks, low yields, or intractable byproducts during the two-step synthesis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine.

Executive Summary & Reaction Pathway

The synthesis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is typically achieved via a two-step sequence:

  • Oxidative Aromatization/Chlorination: Conversion of 2-phenylquinazolin-4(3H)-one to 4-chloro-2-phenylquinazoline using phosphorus oxychloride (

    
    ).
    
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Amination of the 4-chloro intermediate with 4-methoxybenzylamine (PMB-amine).
    

While the theoretical pathway is straightforward, the highly electrophilic nature of the C4 position—driven by the


-nitrogen effect—makes the intermediate exceptionally prone to competitive hydrolysis [1]. The diagram below illustrates the desired mechanistic workflow alongside the primary failure mode (hydrolysis).

G SM 2-Phenylquinazolin-4(3H)-one (Starting Material) Step1 POCl3, cat. DMF Reflux, 2-4h SM->Step1 Int 4-Chloro-2-phenylquinazoline (Reactive Intermediate) Step1->Int Step2 PMB-amine, DIPEA Dry iPrOH, 80°C Int->Step2 H2O Moisture / H2O (Side Reaction) Int->H2O Prod N-(4-Methoxybenzyl)-2-phenyl -4-quinazolinamine Step2->Prod Hydro 2-Phenylquinazolin-4(3H)-one (Hydrolysis Byproduct) H2O->Hydro

Mechanistic pathway of amination vs. competitive hydrolysis at the C4 position.

Quantitative Yield Optimization

Implementing the mechanistic corrections detailed in this guide results in significant yield recoveries. The table below summarizes the quantitative improvements observed when shifting from standard to optimized conditions.

Reaction StepParameterStandard ConditionOptimized ConditionYield Impact
1. Chlorination Reagent Activation

only (reflux)

+ cat. DMF (reflux)
65%

92%
1. Chlorination Quench MethodPour into water at RTPour over crushed ice (0°C)Reduces hydrolysis by ~15%
2. S

Ar Amination
SolventReagent-grade EtOHStrictly Anhydrous iPrOH50%

88%
2. S

Ar Amination
Base Selection

(solid, hygroscopic)
DIPEA (liquid, dried over sieves)Eliminates C4-OH byproduct

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate integrity before proceeding.

Protocol 1: Synthesis of 4-chloro-2-phenylquinazoline
  • Setup: Charge an oven-dried, argon-purged round-bottom flask with 2-phenylquinazolin-4(3H)-one (1.0 equiv).

  • Activation: Add

    
     (5.0 equiv) and a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 equiv).
    
    • Causality: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (a chloromethyleneiminium ion). This highly electrophilic species rapidly activates the tautomeric enol form of the quinazolinone, driving the chlorination to completion much faster than 
      
      
      
      alone.
  • Reaction: Reflux the mixture at 105°C for 3 hours.

    • Validation Check: An aliquot quenched in dry methanol should show complete disappearance of the starting material via LC-MS.

  • Concentration: Cool to room temperature and carefully remove excess

    
     under reduced pressure (using a secondary cold trap).
    
  • Quench: Dissolve the resulting syrup in a minimal amount of dry dichloromethane (DCM) and pour it dropwise onto vigorously stirred crushed ice.

    • Causality: The C-Cl bond at the 4-position is highly sensitive. An exothermic quench at room temperature will provide enough activation energy for water to displace the chloride, reverting the product back to the starting material. Ice maintains the kinetic barrier against hydrolysis.

  • Isolation: Extract with cold DCM, wash with cold brine, dry over

    
    , and concentrate in vacuo to afford the intermediate as a pale yellow solid. Proceed immediately to Protocol 2.
    
Protocol 2: S Ar with 4-Methoxybenzylamine
  • Setup: In an oven-dried flask purged with Argon, dissolve the freshly prepared 4-chloro-2-phenylquinazoline (1.0 equiv) in anhydrous isopropanol (iPrOH) to a concentration of 0.2 M.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) followed by 4-methoxybenzylamine (PMB-amine) (1.2 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic organic base that can be rigorously dried. Inorganic bases like

      
       introduce trace moisture, which acts as a competing nucleophile in the S
      
      
      
      Ar mechanism [2].
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The highly UV-active 4-chloro intermediate (

    
    ) should be entirely replaced by the lower-running secondary amine product (
    
    
    
    ).
  • Workup: Cool to room temperature and concentrate. Partition the residue between EtOAc and 5% aqueous citric acid.

    • Causality: The mild citric acid wash protonates unreacted primary PMB-amine, pulling it into the aqueous layer without protonating the less basic quinazoline nitrogen, thereby preventing co-elution during chromatography.

  • Purification: Wash the organic layer with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate. Recrystallize from EtOH/Water to yield pure N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine.

Troubleshooting & FAQs

Q1: My amination step yields a significant amount of the starting 2-phenylquinazolin-4(3H)-one. How do I prevent this? A1: This is a classic competitive hydrolysis issue. The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the two adjacent ring nitrogens (the


-nitrogen effect). If any water is present in your solvent or base, hydroxide ions will outcompete the bulky PMB-amine for the C4 position, reverting your intermediate back to the quinazolinone [3].
Solution: Switch to strictly anhydrous solvents (e.g., dry iPrOH or DMF), use a non-nucleophilic organic base like DIPEA instead of hygroscopic inorganic bases, and run the reaction under an inert atmosphere (N

or Ar).

Q2: The chlorination with


 is sluggish and leaves unreacted starting material. Should I increase the temperature or reaction time? 
A2:  Neither. Prolonged heating in 

often leads to tarry decomposition products rather than higher yields. The issue is likely a lack of catalytic activation. Solution: Add a catalytic amount of anhydrous DMF (0.1 to 0.2 equivalents) to the

. DMF reacts with

to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate rapidly activates the tautomeric hydroxyl group of the quinazolinone, facilitating a much faster and cleaner conversion to the 4-chloro derivative.

Q3: During purification, unreacted 4-methoxybenzylamine (PMB-amine) co-elutes with my final product. How can I efficiently remove it? A3: PMB-amine is a highly polar, sticky primary amine that easily streaks on silica gel, often co-eluting with the secondary amine product. Solution: Implement a mild acidic wash during your aqueous workup. Washing the organic layer with a 5% aqueous citric acid solution will selectively protonate the primary PMB-amine, pulling it into the aqueous phase. Caution: Do not use overly concentrated strong acids (like 1M HCl), as the quinazoline nitrogen can also become protonated, causing product loss to the aqueous layer. Alternatively, use a polymer-supported isocyanate scavenger resin post-reaction to covalently bind and filter out the unreacted primary amine.

References

  • Mphahlele, M. J., & Maluleka, M. M. (2014). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 19(11), 17435–17463. URL:[Link]

  • Sánchez, B., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 6, 509. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Quinazoline Precipitation in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve one of the most persistent issues in earl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve one of the most persistent issues in early-stage drug discovery: the precipitation of highly lipophilic small molecules, specifically quinazolines, in aqueous cell culture media.

This guide bypasses generic advice to focus on the causality of compound behavior, providing self-validating protocols to ensure the scientific integrity of your in vitro assays.

Part 1: Diagnostic Workflows & Causality

Before altering your assay conditions, you must accurately diagnose the root cause of the turbidity in your cell culture. The following decision tree outlines the logical progression for identifying precipitation versus biological contamination.

QuinazolineTroubleshooting Start Observe Turbidity in Cell Culture Media Microscopy Microscopic Examination (10x - 40x) Start->Microscopy ContamCheck Biological Contamination (Bacteria/Yeast/Mycoplasma)? Microscopy->ContamCheck Discard Discard Media & Cells Decontaminate Incubator ContamCheck->Discard Yes PrecipCheck Amorphous/Crystalline Structures Visible? ContamCheck->PrecipCheck No SolventOpt Optimize Solvent System (e.g., DMSO + PEG300) PrecipCheck->SolventOpt Yes: Compound Crash DilutionOpt Modify Dilution Protocol (Warm Media, Dropwise) PrecipCheck->DilutionOpt Yes: Solvent Shock Success Clear Solution Proceed with Assay SolventOpt->Success DilutionOpt->Success

Decision tree for identifying and resolving quinazoline precipitation.

FAQ: The Causality of Quinazoline Precipitation

Q: Why does my quinazoline derivative immediately turn the culture media cloudy upon addition? A: Quinazolines possess a highly planar, fused bicyclic ring system. This planarity allows the molecules to pack tightly together, resulting in strong intermolecular π-π stacking interactions and high crystal lattice energy. When you dissolve the compound in 100% DMSO, the solvent disrupts these interactions. However, when you spike this stock directly into an aqueous cell culture medium (like DMEM or RPMI), the water molecules rapidly hydrate the DMSO. The quinazoline molecules are suddenly exposed to a highly polar environment. To minimize their surface area exposed to water, they rapidly aggregate and "crash out" of solution. This phenomenon is known as exceeding the compound's kinetic solubility limit [1].

Q: How can I definitively tell if the turbidity in my media is precipitated quinazoline or microbial contamination? A: Microscopic examination is your first line of defense. Precipitated quinazolines typically appear as sharp, crystalline structures or dense, amorphous aggregates that vary in size and lack motility[2]. In contrast, bacterial or yeast contamination will present as uniform, highly motile particles that rapidly proliferate. Furthermore, contamination usually causes a rapid drop in media pH, turning phenol red-containing media yellow within 24-48 hours, whereas chemical precipitation rarely alters the bulk pH[3].

Q: How do media components and environmental factors influence this precipitation? A: The cell culture environment is highly complex. Temperature shifts are a primary culprit; adding cold (4°C) media to a 37°C assay drastically lowers the thermodynamic solubility limit of the compound, forcing it out of solution. Additionally, if the media pH (typically 7.2-7.4) is near the compound's pKa, the drug remains un-ionized and highly lipophilic. Finally, divalent cations (Ca2+, Mg2+) present in the media can sometimes form insoluble complexes with functionalized quinazolines.

Part 2: Step-by-Step Troubleshooting Protocols

To maintain scientific integrity, every protocol used to troubleshoot precipitation must be a self-validating system. This ensures that any observed changes are due to the experimental variable, not an artifact of the assay.

Protocol 1: Jump-Dilution Kinetic Solubility Assessment

This protocol determines the maximum concentration at which your quinazoline can be introduced into the media without crashing out[4].

  • Prepare Stock: Generate a 100X stock of the quinazoline in 100% DMSO.

  • Temperature Equilibration: Pre-warm the target cell culture medium (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath. (Causality: Matching the temperature prevents cold-shock-induced thermodynamic precipitation).

  • Plate Preparation: In a 96-well plate, add 99 µL of the pre-warmed media to the test wells.

  • Jump-Dilution: While shaking the plate on a microplate shaker at 500 rpm, rapidly inject 1 µL of the 100X DMSO stock directly into the vortex of the media.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any formed precipitates[4].

  • Quantification: Analyze the supernatant concentration using LC-MS/MS or UV-Vis spectroscopy.

Self-Validating System Check: Always include a vehicle-only control (1% DMSO in media) and a known soluble reference compound. If the vehicle control yields a pellet after centrifugation, the precipitation is caused by media components (e.g., calcium salts) rather than your drug.

Protocol 2: Co-Solvent Formulation for Highly Lipophilic Quinazolines

If Protocol 1 reveals that your required assay concentration exceeds the kinetic solubility limit, you must reformulate the stock solution to bridge the polarity gap between DMSO and water[5].

  • Primary Stock: Dissolve the quinazoline in 10% (v/v) DMSO.

  • Dielectric Reduction: Add 40% (v/v) PEG300 dropwise while vortexing continuously. (Causality: PEG300 lowers the dielectric constant of the aqueous phase, reducing the solvent shock).

  • Micellar Encapsulation: Add 5% (v/v) Tween-80. (Causality: Tween-80 acts as a surfactant, providing micellar encapsulation that shields the hydrophobic quinazoline core from the aqueous environment).

  • Aqueous Integration: Slowly add 45% (v/v) Saline or assay buffer to reach the final volume[5].

Self-Validating System Check: Before applying this formulation to your cells, centrifuge the mixture at 10,000 x g for 10 minutes. If a pellet forms, the micellar encapsulation has failed, indicating you must empirically increase the Tween-80 ratio or switch to a cyclodextrin complex.

Part 3: Quantitative Formulation Strategies

FormulationLogic Stock 1000x DMSO Stock (Quinazoline) Direct Direct Dilution (Solvent Shock) Stock->Direct CoSolvent Intermediate Dilution (PEG300 / Tween-80) Stock->CoSolvent Complex Cyclodextrin Complexation (SBE-β-CD) Stock->Complex Precip Kinetic Precipitation (Crashing Out) Direct->Precip Media Aqueous Media (pH 7.4) + 10% FBS CoSolvent->Media Complex->Media

Strategies to bypass kinetic precipitation of quinazolines in aqueous media.

When direct dilution fails, empirical formulation is required. The table below summarizes standard co-solvent systems used to rescue insoluble fused nitrogen heterocyclic compounds[5].

Solvent System CompositionMechanism of SolubilizationTypical Solubility Limit (mg/mL)Biocompatibility (In Vitro)
100% DMSO (Diluted 1:1000)Direct dilution< 0.1High (0.1% final DMSO)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Micellar encapsulation & dielectric reduction≥ 2.5Moderate (Requires careful vehicle controls)
10% DMSO, 90% (20% SBE-β-CD in Saline) Host-guest inclusion complexation≥ 2.5High (Excellent for 3D cultures)
10% DMSO, 90% Corn Oil Lipid partitioning≥ 2.75Low (Incompatible with standard 2D aqueous culture)

Data synthesized from standardized formulation protocols for quinazolinone derivatives[5].

Part 4: Advanced FAQs for Drug Development Professionals

Q: My quinazoline is stable in DMSO, but I suspect it's degrading and precipitating in the media over my 72-hour assay. How do I address this? A: Quinazolines can be susceptible to hydrolysis or oxidation in aqueous environments at 37°C[6]. If the compound degrades, its breakdown products may possess lower solubility than the parent compound, leading to delayed precipitation. To troubleshoot this, perform a stability time-course: incubate the drug in media without cells, sample at 0, 24, 48, and 72 hours, and analyze via LC-MS/MS. If degradation is confirmed, you must implement regular media exchanges (e.g., every 24 hours) during your assay to replenish the active parent compound and remove insoluble, potentially toxic breakdown products[7].

Q: Can I just filter the media to remove the precipitate and proceed with the assay? A: Absolutely not. Filtering removes the precipitated drug, meaning the actual concentration of the compound exposed to the cells is entirely unknown and significantly lower than your calculated dose. This will result in artificially high IC50 values and irreproducible data. You must resolve the solubility issue at the formulation stage.

References

  • MedChemExpress. "4(3H)
  • BenchChem. "Troubleshooting Indolaprilat solubility issues for in vitro assays".
  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions".
  • Sigma-Aldrich.
  • NCBI Bookshelf. "Assay Interference by Chemical Reactivity - Assay Guidance Manual".
  • BenchChem. "improving the stability of Cyp51/PD-L1-IN-1 in cell culture media".
  • ResearchGate. "How to know the stability of drugs and reagents in the cell culture media?".
  • BenchChem.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Phenyl-4-quinazolinamine Intermediates

Welcome to the Technical Support Center for quinazoline-based drug development. 2-Phenyl-4-quinazolinamine derivatives are critical scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors (e.g., p38α M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline-based drug development. 2-Phenyl-4-quinazolinamine derivatives are critical scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors (e.g., p38α MAPK)[1],[2] and NAD(P)H:quinone oxidoreductase 1 (NQO1) inducers[3]. However, the synthesis and purification of these intermediates present unique physicochemical challenges.

As a Senior Application Scientist, I have designed this guide to troubleshoot common bottlenecks—such as intermediate hydrolysis and chromatographic tailing—by explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure high-purity yields.

Experimental Workflow & Logical Relationships

Workflow A 2-Aminobenzamide Derivatives B 2-Phenylquinazolin-4(3H)-one (Intermediate 1) A->B Cyclization (Formamide/HCOOH) P1 Recrystallization (EtOH or DMF/H2O) B->P1 Chlorination (POCl3 or SOCl2) C 4-Chloro-2-phenylquinazoline (Intermediate 2) P2 Vacuum Distillation (Solvent Removal) C->P2 Amination (R-NH2, i-PrOH) D 2-Phenyl-4-quinazolinamine (Target Scaffold) P3 Flash Chromatography (DCM:MeOH + TEA) D->P3 Final Polish P1->C Chlorination (POCl3 or SOCl2) P2->D Amination (R-NH2, i-PrOH)

Workflow for the synthesis and purification of 2-phenyl-4-quinazolinamine intermediates.

Troubleshooting Guides & FAQs

Q: Why does my 4-chloro-2-phenylquinazoline intermediate revert to 2-phenylquinazolin-4(3H)-one during silica gel chromatography? Causality: The C4 position of the quinazoline ring is highly electrophilic. Standard silica gel retains residual moisture, which acts as a nucleophile. During chromatography, this moisture attacks the C4 carbon, leading to the hydrolysis of the labile C-Cl bond and reverting the intermediate back to the thermodynamically stable quinazolinone[2]. Solution: To prevent hydrolysis, avoid aqueous workups and silica gel purification for this specific intermediate. Instead, evaporate the chlorinating agent (e.g., SOCl₂ or POCl₃) under high vacuum to yield the chloride as a crude solid, and use it directly in the subsequent amination step[2].

Q: How can I resolve severe tailing of 2-phenyl-4-quinazolinamine derivatives during flash chromatography? Causality: Tailing occurs because the basic quinazolinamine nitrogen (and any secondary amine substituents) interacts strongly with the acidic silanol groups on the silica gel stationary phase. Solution: You must cap these acidic sites dynamically during the run. Pre-treat your silica column and supplement your mobile phase (e.g., DCM/MeOH) with 1% Triethylamine (TEA)[2]. This competitively binds the silanol groups, allowing the quinazolinamine to elute as a sharp, well-resolved band.

Q: What is the optimal purification strategy for removing unreacted aliphatic amines from the final product without using chromatography? Causality: Unreacted aliphatic amines are highly basic and water-soluble, whereas the target 2-phenyl-4-quinazolinamine is highly lipophilic and less basic due to the electron-withdrawing nature of the quinazoline core. Solution: Perform a differential acid-base liquid-liquid extraction. Wash the organic layer with a mildly acidic aqueous buffer (pH 4–5). This selectively protonates the aliphatic amine, driving it into the aqueous phase, while the 2-phenyl-4-quinazolinamine remains unprotonated in the organic layer. Alternatively, recrystallization from methanol or dioxane can effectively exclude the highly soluble amine impurities[1],[4].

Step-by-Step Experimental Methodologies

Protocol A: Anhydrous Generation and Handling of 4-Chloro-2-phenylquinazoline

Self-validating mechanism: By removing the solvent under vacuum and strictly excluding water, this protocol intrinsically prevents the formation of the hydrolysis byproduct, ensuring the downstream amination proceeds with high atom economy.

  • Reaction: Suspend 2-phenylquinazolin-4(3H)-one (1.0 eq) in neat thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with a catalytic amount of anhydrous DMF (1-2 drops). Reflux at 80°C for 3 hours under a strict argon atmosphere[2].

  • Evaporation: Cool the reaction to room temperature. Remove the excess chlorinating agent strictly under high vacuum (using a rotary evaporator connected to a cold trap). Critical: Do not quench with water.

  • Azeotropic Drying: Co-evaporate the resulting brown solid twice with dry toluene (5 mL/g of starting material) to remove trace HCl and unreacted SOCl₂/POCl₃.

  • Immediate Use: Seal the flask under argon. The highly reactive 4-chloro-2-phenylquinazoline must be used immediately in the next step without further purification[2].

Protocol B: Amine Coupling and Chromatographic Purification of 2-Phenyl-4-quinazolinamine

Self-validating mechanism: The use of a dynamic modifier (TEA) ensures reproducible retention times and sharp peak shapes regardless of the specific batch of silica gel's silanol density.

  • Amination: Dissolve the crude 4-chloro-2-phenylquinazoline in dry dichloromethane (DCM) or isopropanol (i-PrOH). Add the desired amine (1.5 eq) dropwise. Stir at room temperature for 18–24 hours[1],[2].

  • Concentration: Remove the solvent in vacuo to yield the crude product mixture.

  • Column Preparation: Slurry-pack a silica gel column using DCM containing 1% (v/v) Triethylamine (TEA).

  • Elution: Load the crude residue and elute using a gradient of 0% → 3% Methanol in DCM (maintaining 1% TEA throughout the run)[2].

  • Verification: Collect fractions and verify purity via TLC (UV active at 254 nm). Combine pure fractions and evaporate to yield the target 2-phenyl-4-quinazolinamine as a crystalline solid[1].

Quantitative Data Summary

Intermediate / ProductRecommended Purification MethodSolvent System / EluentTypical YieldKey Technical Observation
2-Phenylquinazolin-4(3H)-one RecrystallizationDMF/H₂O or EtOH85–95%Product precipitates directly from the reaction mixture.
4-Chloro-2-phenylquinazoline Vacuum Distillation (Solvent Removal)Toluene (for azeotropic drying)Quantitative (Crude)Highly moisture sensitive; degrades rapidly on silica gel[2].
N-Alkyl-2-phenyl-4-quinazolinamine Flash Chromatography0–3% MeOH in DCM + 1% TEA42–83%TEA prevents tailing on silica[2].
N-Aryl-2-phenyl-4-quinazolinamine RecrystallizationMethanol or Dioxane66–86%Highly crystalline; avoids the need for chromatography[1],[4].

References

  • Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK. PubMed Central (NIH).[Link]

  • Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α. PubMed Central (NIH).[Link]

  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives. Taylor & Francis.[Link]

  • Synthesis, molecular modeling and NAD(P)H:quinone oxidoreductase 1 inducer activity of novel 2-phenylquinazolin-4-amine derivatives. PubMed (NIH).[Link]

Sources

Optimization

Stability of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine in aqueous buffer

Technical Support Center: N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine A Guide to Ensuring Stability in Aqueous Buffers for Researchers and Drug Development Professionals Introduction N-(4-Methoxybenzyl)-2-phenyl-4-qui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine

A Guide to Ensuring Stability in Aqueous Buffers for Researchers and Drug Development Professionals

Introduction

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine and its analogs are part of the broader quinazoline family, a class of heterocyclic compounds recognized for their wide-ranging pharmacological potential, including roles as kinase inhibitors in oncology.[1][2] The integrity of any experimental result, from a simple cell-based assay to complex preclinical studies, hinges on the stability of the test compound in the chosen vehicle. This guide provides a comprehensive technical support framework for researchers working with N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine, focusing on maintaining its stability in aqueous buffer systems.

The quinazoline ring system itself is generally stable to oxidation and reduction, but can be susceptible to hydrolysis, especially under harsh conditions like boiling in acidic or alkaline solutions.[3][4] The stability of substituted quinazolines is highly dependent on the nature and position of those substituents.[3][4] This guide will delve into the specific challenges and questions you may encounter and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine in experimental settings.

Q1: My compound's activity is decreasing over the course of my multi-day cell culture experiment. Could this be a stability issue?

A: Yes, a time-dependent loss of activity is a classic indicator of compound instability in the experimental medium. Aqueous-based cell culture media, typically buffered around pH 7.4 and incubated at 37°C, can promote slow hydrolysis or other degradation pathways. It is crucial to determine if the compound is degrading under these conditions. A simple stability study, where the compound is incubated in the medium for the full duration of your experiment and then analyzed by a method like High-Performance Liquid Chromatography (HPLC), can confirm this.

Q2: What is the most probable degradation pathway for this compound in an aqueous buffer?

A: The most likely pathway for degradation in aqueous media is hydrolysis. The quinazoline ring can be susceptible to cleavage, particularly under acidic or basic conditions.[5] Although generally stable in cold dilute acid and alkali, elevated temperatures can accelerate this process.[3][4] The primary point of hydrolytic attack on the quinazoline core is often at the C4 position, potentially leading to the cleavage of the N-(4-Methoxybenzyl)amine group and formation of 2-phenyl-4(3H)-quinazolinone.

Q3: How does pH impact the stability of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine?

A: The pH of the aqueous buffer is a critical factor. The quinazoline structure contains nitrogen atoms that can be protonated in acidic conditions, which can make the ring more susceptible to hydration and subsequent hydrolysis.[5] Conversely, highly alkaline conditions can also promote degradation.[4] It is essential to conduct preliminary stability tests across a range of pH values relevant to your experiments (e.g., pH 5.0, 7.4, and 9.0) to identify the optimal pH for stability.

Q4: What are the best practices for preparing and storing aqueous solutions of this compound?

A: To maximize stability and ensure reproducibility, follow these guidelines:

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like dimethyl sulfoxide (DMSO).[6][7] Store these stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]

  • Aqueous Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock into your final buffer or medium immediately before use.

  • Storage of Aqueous Solutions: Avoid long-term storage of aqueous solutions. If temporary storage is unavoidable, keep the solution at 2-8°C and protect it from light. A stability study on a similar quinazoline derivative showed high stability for over 40 days in ultrapure water when stored at 4°C in the dark.[6][7] However, solutions in DMSO were found to be unstable.[7]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Guide 1: Precipitate Formation in Aqueous Buffer

Issue: Upon diluting my DMSO stock into an aqueous buffer, a precipitate forms immediately or over a short period.

This issue can stem from either poor solubility or compound instability leading to an insoluble degradant.

Troubleshooting Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare concentrated stock in DMSO (e.g., 10 mM) C Spike stock into buffer to final concentration (e.g., 10 µM) A->C B Prepare target aqueous buffer (e.g., PBS, pH 7.4) B->C D Aliquot into multiple vials for each time point and condition C->D E Incubate under desired conditions (e.g., 37°C, protected from light) D->E T0 T=0: Immediately quench and analyze one aliquot E->T0 T_int T=intermediate: Quench and analyze at defined intervals (e.g., 2h, 8h, 24h) E->T_int T_final T=final: Quench and analyze at experiment endpoint (e.g., 48h) E->T_final F Analyze all samples by validated HPLC-UV method T0->F T_int->F T_final->F G Calculate % Remaining vs. T=0 F->G

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Quinazoline Amination

Welcome to the technical support center for quinazoline amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation on the quinazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinazoline amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation on the quinazoline scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started.

Q1: I'm reacting a 2,4-dichloroquinazoline with a primary amine. Which chlorine is more reactive?

You can generally expect regioselective substitution at the C4 position.[1][2][3][4] The carbon at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack.[2][3][4] Density Functional Theory (DFT) calculations have shown that this is due to a higher LUMO coefficient at the C4 carbon, leading to a lower activation energy for nucleophilic attack at this site.[3][4] This inherent reactivity often allows for selective mono-amination at the C4 position under controlled conditions.

Q2: What are the main methods for quinazoline amination?

The two primary methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This is common for activated haloquinazolines (especially at the 4-position) and involves direct displacement of a leaving group (like a halide) by the amine.[2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is widely used for a broader range of haloquinazolines and amines, offering greater functional group tolerance.[5][6][7][8]

Q3: My quinazoline starting material is decomposing. What could be the cause?

The quinazoline ring is susceptible to hydrolysis, especially under harsh acidic or basic conditions and at elevated temperatures.[9][10][11] Boiling in dilute acid or alkali can lead to ring opening and decomposition.[9][11] If your reaction requires high temperatures, carefully consider the stability of your specific quinazoline derivative and the strength of the base or acid used.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter during your experiments, along with detailed troubleshooting strategies.

Issue 1: Low Yield of Aminated Product with Significant Starting Material Remaining

If you are observing poor conversion to your desired aminoquinazoline, several factors could be at play, primarily related to reaction kinetics and catalyst activity.

Potential Causes & Solutions
  • Insufficient Catalyst Activity (Buchwald-Hartwig):

    • Mechanism Insight: The Buchwald-Hartwig reaction relies on a Pd(0) active species which undergoes oxidative addition to the haloquinazoline.[5][6][7][8] If the pre-catalyst (often Pd(II)) is not efficiently reduced to Pd(0), the catalytic cycle will be sluggish.

    • Troubleshooting Steps:

      • Choice of Palladium Source and Ligand: For challenging substrates, consider using pre-formed Pd(0) catalysts or specialized pre-catalysts that readily form the active species.[7] The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands often promote the reaction.[5]

      • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction.

      • Solvent Choice: The solvent can influence catalyst solubility and reactivity. Toluene, dioxane, and DMF are commonly used.[12][13]

  • Poor Nucleophilicity of the Amine:

    • Mechanism Insight: The amine attacks the palladium-aryl complex in the Buchwald-Hartwig cycle, or directly attacks the quinazoline ring in an SNAr reaction. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.

    • Troubleshooting Steps:

      • Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation energy barrier. However, be mindful of potential quinazoline decomposition at very high temperatures.[9]

      • Stronger Base: In Buchwald-Hartwig amination, a stronger base (e.g., NaOtBu, LiHMDS) can facilitate the deprotonation of the amine, making it more nucleophilic.[6] For SNAr, a non-nucleophilic base can be used to scavenge the acid byproduct.

  • Deactivation of the Haloquinazoline:

    • Mechanism Insight: The electrophilicity of the carbon atom bearing the halogen is crucial. Electron-donating groups on the quinazoline ring can decrease its reactivity towards nucleophilic attack.[12]

    • Troubleshooting Steps:

      • Higher Temperatures/Microwave Irradiation: For less reactive substrates, such as a 2-chloroquinazoline after a 4-amino group has been installed, higher temperatures or microwave-assisted synthesis may be necessary to drive the reaction to completion.[12]

      • Consider a More Reactive Halide: If possible, starting with a bromo- or iodoquinazoline instead of a chloroquinazoline can lead to faster oxidative addition in Buchwald-Hartwig reactions.[7]

Troubleshooting Workflow: Low Conversion

G start Low Yield, Starting Material Remains check_catalyst Is it a Buchwald-Hartwig reaction? start->check_catalyst check_snar Is it an SNAr reaction? start->check_snar catalyst_inactive Potential Catalyst Inactivity check_catalyst->catalyst_inactive Yes amine_reactivity Low Amine/Substrate Reactivity check_catalyst->amine_reactivity No check_snar->amine_reactivity optimize_pd - Use Pd(0) or pre-catalyst - Change phosphine ligand - Ensure inert atmosphere catalyst_inactive->optimize_pd increase_energy - Increase temperature - Consider microwave heating amine_reactivity->increase_energy stronger_base - Use stronger base (e.g., NaOtBu) for Buchwald-Hartwig amine_reactivity->stronger_base

Caption: Troubleshooting low conversion in quinazoline amination.

Issue 2: Formation of Hydrodehalogenated Byproduct

A common side reaction, particularly in palladium-catalyzed processes, is the replacement of the halogen with a hydrogen atom.

Potential Causes & Solutions
  • β-Hydride Elimination:

    • Mechanism Insight: This is an unproductive side reaction in the Buchwald-Hartwig cycle where the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination. This process forms an imine and a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated arene.[5]

    • Troubleshooting Steps:

      • Ligand Selection: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over β-hydride elimination by sterically hindering the conformation required for β-hydride elimination.

      • Amine Structure: This side reaction is more common with primary amines that have β-hydrogens. If your amine substrate is flexible, consider analogs without β-hydrogens.

      • Temperature Control: Lowering the reaction temperature may disfavor the β-hydride elimination pathway.

Buchwald-Hartwig Cycle and Side Reaction dot

// Main Cycle pd0 [label="L-Pd(0)"]; oxidative_add [label="Oxidative Addition\n(Ar-X)"]; pd_complex [label="L-Pd(II)(Ar)(X)"]; amine_assoc [label="Amine Association\n(R2NH)"]; pd_amide [label="L-Pd(II)(Ar)(NR2)"]; reductive_elim [label="Reductive Elimination"]; product [label="Ar-NR2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oxidative_add -> pd_complex -> amine_assoc -> pd_amide -> reductive_elim -> product; reductive_elim -> pd0 [label="Regenerates\nCatalyst"];

// Side Reaction beta_hydride [label="β-Hydride Elimination", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrodehalogenated [label="Ar-H", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

pd_amide -> beta_hydride [color="#EA4335"]; beta_hydride -> hydrodehalogenated [label="Leads to", color="#EA4335"]; }

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Verification of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine

Introduction and Analytical Challenge N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a highly functionalized heterocyclic compound. Quinazoline derivatives are extensively utilized in pharmaceutical development due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenge

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a highly functionalized heterocyclic compound. Quinazoline derivatives are extensively utilized in pharmaceutical development due to their potent kinase inhibitory and anticancer properties [1]. However, verifying the structure of this specific compound via


H Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge.

The molecule contains a highly congested aromatic region—comprising four protons from the quinazoline core and five from the 2-phenyl substituent—alongside distinct aliphatic and benzylic signals from the 4-methoxybenzyl (PMB) group. To objectively evaluate the best analytical approach for this compound, this guide compares the performance of a standard High-Field NMR spectrometer (600 MHz) against a modern Benchtop NMR system (80 MHz) .

Mechanistic Causality: Why Magnetic Field Strength ( ) Matters

As an application scientist, it is critical to understand why spectral resolution changes between platforms, rather than just observing the output. The fundamental difference lies in the magnetic field strength (


), which dictates the Larmor precession frequency of the protons.
  • High-Field NMR (600 MHz): At 600 MHz, the chemical shift dispersion (

    
    , measured in Hz) is significantly larger than the scalar coupling constants (
    
    
    
    ). Because
    
    
    , the spectrum adheres to first-order quantum mechanical rules [2]. The complex 9-proton aromatic region (7.4 to 8.6 ppm) resolves into distinct doublets and triplets, allowing precise assignment of the quinazoline H-5/H-8 protons and the 2-phenyl ortho/meta/para protons [5].
  • Benchtop NMR (80 MHz): At lower field strengths, the Larmor frequency decreases while the

    
    -coupling remains constant. This causes 
    
    
    
    to approach
    
    
    , resulting in second-order spectral effects (such as peak distortion, roof effects, and severe overlap) [2]. The 7.4–8.6 ppm region merges into an unassignable multiplet. However, the PMB group signals—specifically the methoxy singlet (~3.8 ppm) and the benzylic methylene doublet (~4.6 ppm)—remain isolated and easily quantifiable [3]. This makes benchtop NMR highly effective for rapid reaction monitoring, even if it cannot perform full de novo structural elucidation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify data reliability.

Protocol A: High-Resolution Structural Elucidation (600 MHz)

Objective: Final product release and definitive structural proof.

  • Sample Preparation: Dissolve 5 mg of purified N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine in 0.6 mL of DMSO-

    
    . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • Shimming & Tuning: Insert the sample and perform automated 3D gradient shimming. Validation Check: The TMS signal line width must be < 0.8 Hz at 50% peak height. Tune and match the cryoprobe to the exact

    
    H resonance frequency.
    
  • Acquisition: Execute a standard 1D

    
    H pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.
    
  • Data Validation: Integrate the isolated PMB methoxy singlet at ~3.8 ppm and set its value to exactly 3.00. The total integration of the complex aromatic region (6.8 ppm to 8.6 ppm) must equal exactly 13.00 (4 PMB aromatic protons + 9 quinazoline/phenyl protons).

Protocol B: In-Line Reaction Monitoring (80 MHz Benchtop)

Objective: Track the nucleophilic aromatic substitution of 4-chloro-2-phenylquinazoline with 4-methoxybenzylamine.

  • Sample Preparation: Extract 0.5 mL directly from the reaction vessel. Filter through a 0.2 µm PTFE syringe filter into a standard 5 mm NMR tube. Note: Modern benchtop systems utilize an external capillary lock, eliminating the need for deuterated solvents during rapid process checks [4].

  • Acquisition: Insert the tube into the 80 MHz benchtop spectrometer. Apply a solvent-suppression pulse sequence (e.g., PRESAT) centered on the reaction solvent peak [4]. Acquire 32 scans to compensate for the lower intrinsic sensitivity of the permanent magnet.

  • Data Validation: Monitor the benzylic -CH

    
    - signal. The starting material (4-methoxybenzylamine) exhibits a singlet at ~3.7 ppm. As the reaction progresses, this signal depletes, and the product's benzylic -CH
    
    
    
    - emerges as a doublet at ~4.6 ppm (coupled to the newly formed secondary amine -NH-). The reaction is deemed complete when the 3.7 ppm -CH
    
    
    - signal integrates to < 5% of the 4.6 ppm signal.

Data Presentation: Comparative H NMR Signal Analysis

The table below summarizes the quantitative chemical shifts and the observable resolution differences between the two analytical platforms.

Proton EnvironmentChemical Shift (ppm, DMSO-

)
600 MHz (High-Field) Resolution80 MHz (Benchtop) Resolution
-OCH

(PMB)
3.75 - 3.85Sharp Singlet, 3HSharp Singlet, 3H
-CH

- (Benzylic)
4.55 - 4.65Doublet, 2H (

= 5.5 Hz)
Broad Doublet/Singlet, 2H
Ar-H (PMB Core) 6.90 & 7.30Two distinct doublets (AA'BB'), 4HTwo broad pseudo-doublets, 4H
-NH- (Amine) 8.80 - 9.00Triplet, 1H (Exchangeable)Broad Singlet, 1H
Ar-H (Quinazoline + Phenyl) 7.40 - 8.60Fully resolved multiplets (d, t), 9HUnresolved complex multiplet, 9H

Decision Matrix Visualization

The following diagram illustrates the logical workflow for selecting the appropriate NMR platform based on the phase of synthesis and the specific analytical goal.

NMR_Workflow Start Synthesis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine Phase1 Phase 1: Reaction Monitoring Start->Phase1 Phase2 Phase 2: Final Characterization Start->Phase2 Benchtop Benchtop NMR (80 MHz) Phase1->Benchtop HighField High-Field NMR (600 MHz) Phase2->HighField Goal1 Track PMB Group (OCH3 @ 3.8 ppm, CH2 @ 4.6 ppm) Benchtop->Goal1 Goal2 Resolve Aromatic Overlap (Quinazoline & 2-Phenyl @ 7.4-8.6 ppm) HighField->Goal2 Outcome1 Rapid In-Line QA (Cost-Effective) Goal1->Outcome1 Outcome2 Definitive Structural Proof (First-Order Spectra) Goal2->Outcome2

Workflow for selecting NMR platforms during quinazoline synthesis and characterization.

Conclusion

For the analysis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine, neither platform renders the other obsolete; rather, they serve complementary roles. Benchtop NMR (80 MHz) excels in operational agility, leveraging the isolated PMB signals to provide real-time kinetic data without the bottleneck of high-field instrument access. Conversely, High-Field NMR (600 MHz) remains the mandatory gold standard for final product release, as its superior chemical shift dispersion is mathematically required to untangle the second-order overlap of the quinazoline and 2-phenyl aromatic protons.

References

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science.
  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation.
  • Molecular Conformations and Biological Activity of N-Hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.
  • Benchtop NMR Breaks New Ground. Technology Networks.
  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine deriv
Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Quinazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the gas-phase chemistry of quinazoline derivatives under tandem mass spectrometry (MS/MS) conditions. The qui...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the gas-phase chemistry of quinazoline derivatives under tandem mass spectrometry (MS/MS) conditions. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology, such as Gefitinib, Erlotinib, and Lapatinib.[1][2][3] Understanding their fragmentation patterns is not merely an academic exercise; it is a critical requirement for drug metabolism studies, metabolite identification, pharmacokinetic analysis, and quality control.

This guide moves beyond a simple catalog of fragments. As a senior application scientist, my objective is to provide you with the causal logic behind the observed fragmentation, compare the behavior of key derivatives, and equip you with robust, field-tested experimental protocols. Every claim is grounded in verifiable, authoritative sources to ensure the highest level of scientific integrity.

The Quinazoline Core: Ionization and Fundamental Fragmentation Principles

Quinazoline and its derivatives are typically analyzed using soft ionization techniques like Electrospray Ionization (ESI) or, less commonly, Matrix-Assisted Laser Desorption/Ionization (MALDI).[4][5] In positive-ion ESI, protonation usually occurs on one of the nitrogen atoms of the pyrimidine ring, yielding a stable protonated molecule [M+H]⁺, which serves as the precursor ion for subsequent fragmentation experiments (MS/MS).

The fragmentation of the core quinazoline structure itself is less common under typical collision-induced dissociation (CID) energies used for derivative analysis. The stability of the fused aromatic system requires significant energy to induce ring opening or cleavage.[6] However, the true diagnostic power of MS/MS lies in the fragmentation of the substituents attached to this core, which is heavily influenced by the substituent's nature and position.

Comparative Fragmentation Analysis: Gefitinib vs. Erlotinib

To understand the principles in a practical context, we will compare two structurally similar, first-generation EGFR inhibitors: Gefitinib and Erlotinib. Both share the 4-anilinoquinazoline core but differ in their substituents, leading to distinct and diagnostic fragmentation patterns.[7]

Gefitinib (Iressa®)

  • Structure: Possesses a 3-chloro-4-fluoroanilino group at position 4 and a methoxypropoxy group at position 6.

  • Precursor Ion [M+H]⁺: m/z 447.1

Erlotinib (Tarceva®)

  • Structure: Features a 3-ethynylanilino group at position 4 and two 2-methoxyethoxy groups at positions 6 and 7.

  • Precursor Ion [M+H]⁺: m/z 394.2

The fragmentation of these molecules is primarily driven by cleavages in the side chains, which are more labile than the core ring structure.

Key Fragmentation Pathways

For Gefitinib , a dominant fragmentation pathway involves the side chain at the C6 position. The cleavage of the C1-O bond of the propoxy group on the C6 position of the aniline quinazoline ring is a common fragmentation event.[8]

For Erlotinib , the most abundant product ion is typically observed at m/z 278.[9] This corresponds to the cleavage of the aniline moiety. Further fragmentation can occur on the ether side chains.

The following table summarizes the major product ions observed for these two compounds under CID conditions.

Compound Precursor Ion (m/z) Major Product Ion (m/z) Proposed Neutral Loss Fragmentation Site Reference
Gefitinib 447.1305.1C7H14O2Cleavage of the morpholinoethyl ether side chain[8]
125.1C21H17ClFN3OThe morpholinoethyl fragment itself[8]
Erlotinib 394.2336.2C2H4OLoss of an ethoxy group from a side chain[4]
278.1C6H5NOLoss of the 3-ethynylaniline moiety[9]

These distinct fragmentation patterns allow for the unambiguous differentiation and quantification of these drugs, even when they might co-elute in a chromatographic separation.

Visualizing Fragmentation: The Case of Erlotinib

The fragmentation cascade can be visualized to better understand the relationships between precursor and product ions.

G cluster_erlotinib Erlotinib Fragmentation Pathway precursor Erlotinib [M+H]⁺ m/z 394.2 frag1 Product Ion m/z 336.2 precursor->frag1  - C2H4O (Loss of ethoxy) frag2 Product Ion m/z 278.1 precursor->frag2  - C6H5NO (Loss of ethynylaniline)

Caption: Fragmentation pathway of Erlotinib under CID.

Lapatinib: A Case with Unique Isotopic Signatures

Lapatinib, another tyrosine kinase inhibitor, presents an interesting case due to the presence of both chlorine and sulfur atoms in its structure. This results in a distinctive isotopic pattern for the precursor ion and any fragments containing these elements. The [M+2+H]⁺ isotope peak will have a higher relative intensity (approximately 35%) compared to compounds without these elements, providing a valuable diagnostic clue during metabolite identification.

The MS/MS spectrum of Lapatinib often shows characteristic product ions at m/z 350.0692 (containing Cl) and m/z 473.1046 (containing both Cl and S).[10]

Experimental Protocol: Acquiring High-Quality MS/MS Data

A robust and reproducible protocol is the foundation of any reliable analysis. The following is a field-proven, step-by-step methodology for the analysis of quinazoline derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to remove matrix components that can interfere with analysis (e.g., proteins, salts) and to ensure the analyte is in a solvent compatible with the LC-MS/MS system.[11]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the quinazoline derivative standard in DMSO or methanol.

  • Working Standard: Dilute the stock solution in a mixture of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive-ion ESI.

  • Biological Samples (e.g., Plasma): For protein removal, a protein precipitation step is common.[12]

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

LC-MS/MS Instrumentation and Parameters

This protocol is based on a typical setup using a UHPLC system coupled to a Q-Exactive Plus mass spectrometer (a type of Orbitrap) but can be adapted for other high-resolution instruments like Q-TOFs or triple quadrupoles.[10]

  • UHPLC Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.[10]

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS1 (Full Scan) Parameters:

    • Mass Range: m/z 100-1000.

    • Resolution: 70,000.

  • MS2 (Tandem MS) Parameters:

    • Activation Type: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).[13]

    • Collision Energy: Use a stepped normalized collision energy (e.g., 15, 30, 45) to capture both low-energy and high-energy fragments.

    • Resolution: 17,500.

    • Isolation Window: m/z 1.5-2.0.

Workflow Visualization

The entire process, from sample receipt to data interpretation, can be visualized as a logical workflow.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Receive Sample (Plasma, Standard) Prep Protein Precipitation or Dilution Sample->Prep Extract Extract Supernatant Prep->Extract LC UHPLC Separation Extract->LC MS1 MS1 Full Scan (Precursor ID) LC->MS1 MS2 dd-MS2 (Fragmentation) MS1->MS2 Process Peak Integration & Spectrum Extraction MS2->Process Identify Fragment Annotation Process->Identify Report Generate Report Identify->Report

Caption: General workflow for LC-MS/MS analysis of quinazolines.

Conclusion and Future Perspectives

The fragmentation of quinazoline derivatives is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The most labile bonds, typically within the substituent side chains, are the first to cleave under CID conditions, providing highly specific and diagnostic product ions. By comparing the fragmentation patterns of related compounds like Gefitinib and Erlotinib, we can build a library of fragmentation rules that greatly aids in the identification of novel metabolites or related structures.

The use of high-resolution mass spectrometry is paramount, as it provides accurate mass measurements that facilitate the confident assignment of elemental compositions to both precursor and product ions. As new generations of quinazoline-based therapeutics are developed, the detailed characterization of their fragmentation behavior will remain a cornerstone of their analytical assessment, ensuring safety, efficacy, and quality throughout the drug development lifecycle.

References

  • Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example . Longdom Publishing. Available at: [Link]

  • Mass spectra of erlotinib (A) and erlotinib-d 6 (B) and their fragmentation pathways. ResearchGate. Available at: [Link]

  • Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces . PubMed. Available at: [Link]

  • Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib... . ResearchGate. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology . Spectroscopy Europe. Available at: [Link]

  • Collision-induced dissociation of protonated quinoline generates an... . ResearchGate. Available at: [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry . PubMed. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry . MDPI. Available at: [Link]

  • Collision-induced dissociation . Wikipedia. Available at: [Link]

  • Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR) . DergiPark. Available at: [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies . PMC. Available at: [Link]

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Validation

A Comparative Guide to the Analytical Determination of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine by HPLC and Alternative Chromatographic Techniques

This guide provides a comprehensive comparison of analytical methodologies for the separation and quantification of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine. Recognizing the limited availability of specific establi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the separation and quantification of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine. Recognizing the limited availability of specific established methods for this compound, this document outlines a systematic approach to method development, drawing upon established principles for structurally related quinazolinamine derivatives. We will explore traditional High-Performance Liquid Chromatography (HPLC) and compare its performance against modern alternatives such as Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC). This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for novel quinazolinamine compounds.

Introduction

N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a member of the quinazoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Accurate and precise analytical methods are paramount for the characterization, purity assessment, and pharmacokinetic studies of such compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these applications. However, with the advent of UPLC and the resurgence of SFC, researchers now have a broader arsenal of tools at their disposal. This guide will delve into the practical considerations and theoretical underpinnings for selecting the most appropriate analytical technique for this specific analyte.

Physicochemical Properties and their Chromatographic Implications

A thorough understanding of the physicochemical properties of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is critical for developing an effective separation method. While experimental data for this specific molecule is scarce, we can infer its likely behavior based on its structure.

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Weight 265.31 g/mol [4]Standard molecular weight for small molecule analysis.
XLogP3 3.9[4]Indicates a relatively high degree of lipophilicity, suggesting good retention in reversed-phase HPLC.
pKa (Estimated) Basic nitrogens in the quinazoline ring system.The ionization state will be pH-dependent, significantly impacting retention in reversed-phase HPLC.[5][6]
UV Absorbance (Estimated) Strong absorbance in the UV region due to the aromatic quinazoline and phenyl rings.UV detection should be a suitable and sensitive method of analysis.

The presence of basic nitrogen atoms in the quinazoline core suggests that mobile phase pH will be a critical parameter in controlling retention and peak shape in reversed-phase HPLC.[5][6] At a pH below the pKa of the basic nitrogens, the compound will be protonated and may exhibit poor retention and peak tailing on traditional silica-based C18 columns due to interactions with residual silanols.[6]

Comparative Experimental Design

To objectively compare the performance of different chromatographic techniques, a systematic experimental approach is necessary. The following sections detail the proposed methodologies for HPLC, UPLC, and SFC analysis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the analysis of quinazoline derivatives.[7][8] A reversed-phase method is the logical starting point given the compound's predicted lipophilicity.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.[7][9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of residual silanols on the stationary phase and ensure consistent protonation of the analyte, leading to improved peak shape.[10]

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended for initial method development to determine the optimal solvent strength for elution. A starting point could be a linear gradient from 30% to 90% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV detection at a wavelength of approximately 254 nm, which is a common wavelength for aromatic compounds.[7] A PDA detector can be used to determine the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Autosampler Autosampler Injection (10 µL) Filter_Sample->Autosampler Filter_Standard->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Pump (1.0 mL/min) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes smaller particle size columns (< 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[7]

Experimental Protocol: UPLC

  • Instrumentation: A UPLC system with a binary or quaternary pump, autosampler, column manager, and a PDA or TUV detector.

  • Column: A sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Same as HPLC (0.1% Formic acid in water and acetonitrile).

  • Gradient Elution: A much faster gradient can be employed, for example, from 30% to 90% Solvent B in 2-3 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 35-40 °C to reduce system backpressure.

  • Detection: UV detection, typically with a PDA detector to capture the full UV spectrum.

  • Injection Volume: 1-2 µL.

  • Sample Preparation: Similar to HPLC, but with careful attention to filtration to prevent column clogging.

Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[11] SFC can offer unique selectivity for polar and basic compounds.[12][13]

Experimental Protocol: SFC

  • Instrumentation: An SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, and a back-pressure regulator, coupled with a UV or MS detector.

  • Column: A polar stationary phase is typically used for the analysis of basic compounds.[12][13] A cyano or 2-ethylpyridine column would be a good starting point.

  • Mobile Phase:

    • Solvent A: Supercritical CO2.

    • Co-solvent (B): Methanol with a basic additive (e.g., 0.1% diethylamine or ammonium hydroxide) to improve peak shape for basic analytes.[13]

  • Gradient Elution: A gradient of the co-solvent, for instance, from 5% to 40% over 5 minutes.

  • Flow Rate: 2-4 mL/min.

  • Column Temperature: 40 °C.[12]

  • Back Pressure: 120-150 bar.[12]

  • Detection: UV detection (e.g., 254 nm) or Mass Spectrometry (MS).

  • Injection Volume: 1-5 µL.

  • Sample Preparation: The sample must be dissolved in a solvent compatible with the SFC mobile phase, typically the co-solvent. Water should be avoided as it can cause issues with the system.[11]

Diagram of the Comparative Analytical Workflow

Comparative_Workflow cluster_prep Initial Preparation cluster_methods Analytical Methods cluster_evaluation Performance Evaluation Analyte N-(4-Methoxybenzyl)-2- phenyl-4-quinazolinamine Stock_Solution Prepare Stock Solution Analyte->Stock_Solution HPLC HPLC Analysis (Reversed-Phase) Stock_Solution->HPLC UPLC UPLC Analysis (Reversed-Phase) Stock_Solution->UPLC SFC SFC Analysis (Normal-Phase) Stock_Solution->SFC Data_Collection Collect Chromatographic Data HPLC->Data_Collection UPLC->Data_Collection SFC->Data_Collection Comparison Compare Performance Metrics: - Retention Time - Resolution - Peak Shape - Analysis Time - Solvent Consumption Data_Collection->Comparison Method_Selection Select Optimal Method Comparison->Method_Selection

Caption: Comparative analytical workflow.

Performance Comparison and Discussion

The following table summarizes the expected performance of each technique for the analysis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine.

ParameterHPLCUPLCSFC
Retention Time Moderate (e.g., 8-12 min)Short (e.g., 1-3 min)Very Short (e.g., < 2 min)
Resolution GoodExcellentGood to Excellent
Peak Shape Potentially requires mobile phase optimization (pH, additives) for good symmetry.Generally improved peak shape due to higher efficiency.Can provide excellent peak shape for basic compounds, especially with basic additives.[13]
Analysis Time LongerSignificantly shorterFastest
Solvent Consumption HighLowVery Low (primarily CO2)
Sensitivity GoodExcellentGood (can be enhanced with MS)
Method Development Well-established principles, but can be time-consuming.Faster method development due to shorter run times.Can require more specialized expertise.

Discussion of Expected Results:

  • HPLC: A well-optimized HPLC method should provide reliable and reproducible results. The key to success will be the careful control of mobile phase pH to ensure consistent analyte ionization and good peak shape. The relatively long run times may be a drawback for high-throughput applications.

  • UPLC: The primary advantages of UPLC will be a significant reduction in analysis time and solvent consumption, leading to higher sample throughput and lower operational costs. The increased resolution can also be beneficial for separating the target analyte from closely related impurities.

  • SFC: SFC is expected to provide the fastest analysis times. Its normal-phase characteristics offer an orthogonal separation mechanism to reversed-phase LC, which can be advantageous for complex samples. The use of basic modifiers is crucial for achieving good peak shapes for the basic quinazolinamine analyte.[13] SFC is also the most environmentally friendly option.

Conclusion and Recommendations

For routine quality control and purity analysis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine, a well-developed UPLC method is likely to be the most suitable choice, offering an excellent balance of speed, resolution, and sensitivity.

For high-throughput screening or applications where rapid analysis is paramount, SFC presents a compelling alternative, with the added benefits of reduced environmental impact and unique selectivity.

A traditional HPLC method remains a robust and reliable option, particularly in laboratories where UPLC or SFC instrumentation is not available. Careful method development, with a focus on mobile phase pH control, will be essential for optimal performance.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the application, including the desired sample throughput, the complexity of the sample matrix, and the available instrumentation. This guide provides a solid foundation for the development and comparison of analytical methods for N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine and other structurally related compounds.

References

  • Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC. (2023, September 13). National Center for Biotechnology Information. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC. (2025, March 10). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC. National Center for Biotechnology Information. [Link]

  • N-[(4-methoxyphenyl)methyl]quinazolin-4-amine. PubChem. [Link]

  • Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility. ResearchGate. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone. PubChem. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC. (2023, May 24). National Center for Biotechnology Information. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. [Link]

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  • Physicochemical properties of selected compounds. ResearchGate. [Link]

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  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - MDPI. (2024, November 22). MDPI. [Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents - Semantic Scholar. (2020, August 5). Semantic Scholar. [Link]

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  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - MDPI. (2024, September 23). MDPI. [Link]

  • Mechanisms of retention in HPLC Part 2. SlideShare. [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Oriental Journal of Chemistry. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH. [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2022, June 16). Nature. [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021, October 30). MDPI. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-4-Aminoquinazolines

For Researchers, Scientists, and Drug Development Professionals The 2-phenyl-4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and invest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatility allows for potent and selective modulation of various biological targets, primarily by functioning as an ATP-competitive inhibitor in the active site of kinases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this scaffold, focusing on its role in targeting key enzymes in oncology, such as those in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling pathways.

The Privileged Scaffold: Core Pharmacophore and Mechanism

The 2-phenyl-4-aminoquinazoline core acts as a hinge-binding motif, crucial for its interaction with the ATP-binding pocket of various kinases. The fundamental pharmacophore consists of the quinazoline ring system, which mimics the adenine portion of ATP, and the 4-amino linkage, which provides a critical hydrogen bond interaction with the hinge region of the kinase domain. The 2-phenyl group occupies a hydrophobic pocket, and substitutions on this ring, as well as on the quinazoline core itself, are pivotal for modulating potency, selectivity, and pharmacokinetic properties.

Dysregulation of signaling pathways like the PI3K/Akt/mTOR cascade is a hallmark of many cancers, making the kinases in this pathway attractive therapeutic targets.[1][2] 2-Phenyl-4-aminoquinazoline derivatives have been extensively developed as inhibitors of key kinases such as PI3K, mTOR, and EGFR.[3][4][5]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Site of Inhibition RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor 2-Phenyl-4-aminoquinazoline Inhibitors Inhibitor->PI3K Block Inhibitor->mTORC1 Block

Caption: Simplified PI3K/Akt/mTOR pathway showing key kinases targeted by 2-phenyl-4-aminoquinazoline inhibitors.

Comparative SAR Analysis at Key Positions

The potency and selectivity of 2-phenyl-4-aminoquinazoline derivatives can be fine-tuned by strategic substitutions at three primary locations: the 2-phenyl ring, the 4-amino group, and the quinazoline core (positions 5, 6, 7, and 8).

Position 2: The Phenyl Ring

Substitutions on the 2-phenyl ring are critical for exploring a hydrophobic pocket within the kinase active site. The nature and position of these substituents significantly impact target selectivity and potency.

  • For PI3K/mTOR Inhibition: Studies have shown that incorporating heteroatoms into the 2-phenyl ring can influence selectivity. For instance, one study found that a simple phenyl group at this position enhanced potency for PI3Kα, while the introduction of heteroatoms eliminated this selectivity, resulting in dual PI3Kα/mTOR inhibition.[3] In another series of 2-arylquinazolin-4-ones, a 4'-hydrophobic or electron-withdrawing group (like trifluoromethyl) on the 2-aryl ring provided the most potency and selectivity towards Tankyrases, members of the PARP superfamily.[6]

  • For EGFR Inhibition: The 2-position is less explored for traditional EGFR inhibitors of this class, where the focus is often on the 4-anilino and quinazoline core substitutions. However, some research suggests that modifications here can still influence activity.

Position 4: The Amino Linker and its Substituent

The 4-amino group is the primary anchor to the kinase hinge region. The substituent on this nitrogen (often an aniline or a related aromatic system) is a major determinant of inhibitory power.

  • For EGFR Inhibition: This is the most critical position for EGFR inhibitors. The anilino side chain is preferred.[7][8] Small, lipophilic, electron-withdrawing groups (like bromine or chlorine) at the 3-position of the anilino ring significantly enhance potency.[7][8] This substitution pattern is a hallmark of potent EGFR inhibitors like Gefitinib and Erlotinib.

  • For PI3K/mTOR Inhibition: While anilino groups are also used, other substituents are effective. For example, replacing a phenyl urea ring at this position with a short alkyl side chain was found to increase selectivity for mTOR over PI3Kα.[3] Furthermore, introducing a sulfonamide functionality at this position led to potent dual PI3Kα/mTOR inhibitors with nanomolar IC50 values.[1][9]

Positions 6 and 7: The Quinazoline Core

Substitutions on the quinazoline ring, particularly at positions 6 and 7, modulate solubility, cell permeability, and can form additional interactions with the solvent-exposed region of the ATP-binding site.

  • For EGFR Inhibition: Electron-donating groups, especially methoxy (OMe) groups, at the 6- and 7-positions dramatically increase activity.[5][7] The 6,7-dimethoxy substitution pattern is a key feature in some of the most potent EGFR inhibitors, with one 4-(3-bromophenyl)amino derivative having an IC50 of 0.029 nM.[7][8] These groups are thought to increase the electron density near position 8 of the ring system, which is favorable for activity.[7]

  • For PI3K/mTOR Inhibition: The substitution pattern can be more varied. For instance, 5,6,7-trimethoxy substitution has been associated with anticancer activity through the inhibition of ERK1/2 phosphorylation.[10] In other series, these positions are often used to attach solubilizing groups or moieties that can probe for additional binding interactions.

Data Summary: Comparative Potency

The following table summarizes the structure-activity relationships discussed, providing a comparative look at the IC50 values for representative compounds against different kinase targets.

Compound ScaffoldTarget(s)Key SubstitutionsIC50 (nM)Reference(s)
4-(3-Bromophenyl)amino-6,7-dimethoxyquinazolineEGFRC4: 3-BromoanilinoC6, C7: Dimethoxy0.029[7]
2-(Heteroaryl)-4-aminoquinazolinePI3Kα/mTORC2: Heteroaryl ring114 (PI3Kα), 115 (mTOR)[3]
2-Phenyl-4-(sulfonamido)quinazolinePI3Kα/mTORC4: Sulfonamide functionalitySingle/double-digit nM[3][9]
2,4-Disubstituted Quinazoline (Compound 9m)PI3Kα/mTORC4: Sulfonamide substituent~10-20 (PI3Kα), ~20-30 (mTOR)[3][9]
4-Substituted 2-phenylaminoquinazoline (Compound 4b)Mer TKC2: PhenylaminoC4: Proprietary substitution680[11]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized biochemical and cell-based assays are essential. Below is a representative protocol for a kinase inhibition assay.

Protocol: In Vitro PI3Kα Kinase Assay (HTRF)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kα enzyme using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Objective: To quantify the inhibitory effect of 2-phenyl-4-aminoquinazoline derivatives on PI3Kα kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol (4,5)-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • Test compounds (solubilized in DMSO)

  • HTRF Detection Reagents: Biotin-PIP3 and Europium cryptate-labeled anti-GST antibody coupled with streptavidin-XL665

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Assay Plate Preparation: Add 2 µL of diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the PI3Kα enzyme and PIP2 substrate in kinase reaction buffer. Add 4 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of the HTRF detection reagent mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a typical in vitro HTRF kinase inhibition assay.

Conclusion and Future Perspectives

The 2-phenyl-4-aminoquinazoline scaffold remains a highly fruitful template for the design of kinase inhibitors. The structure-activity relationships are well-defined for several key oncological targets, providing a clear roadmap for medicinal chemists. For EGFR, potent inhibition is achieved with a 4-(3-haloanilino) substituent combined with 6,7-dimethoxy groups on the quinazoline core. In contrast, for dual PI3K/mTOR inhibition, flexibility at the 4-position allows for effective moieties like sulfonamides, while substitutions on the 2-phenyl ring can be used to fine-tune selectivity between these two related kinases.

Future efforts will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and on overcoming resistance mechanisms that arise during cancer therapy. The inherent versatility and well-understood SAR of the 2-phenyl-4-aminoquinazoline core ensure it will continue to be a central scaffold in the development of next-generation targeted therapeutics.

References

  • El-Damasy, D. A., et al. (2020). Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kα/mTOR Inhibitors Targeting Breast Cancer. ACS Medicinal Chemistry Letters, 11(11), 2156–2164. [Link][3][9]

  • Raghavendra, M., et al. (n.d.). Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. Asian Journal of Chemistry. [Link]

  • Various Authors. (n.d.). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. ResearchGate. [Link][1]

  • Zhang, Y., et al. (2016). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(13), 3046-3053. [Link][11]

  • Gire, C., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 123. [Link]

  • Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1479-1503. [Link][10]

  • Fry, D. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482–3487. [Link][7]

  • Al-Suwaidan, I. A., et al. (2018). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Chemistry, 8(4), 886-905. [Link]

  • Rusu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6649. [Link]

  • Kumar, D., & Kumar, N. (2013). 4-aminoquinazoline Analogs: A Novel Class of Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 13(6), 844-852. [Link]

  • Singh, S., & Singh, J. (2017). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1501-1508. [Link]

  • Bosco, D., et al. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30(12), 2677-2685. [Link]

  • Fry, D. W., et al. (n.d.). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link][8]

  • Sharma, P., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Organic Chemistry, 25(16), 1898-1915. [Link][4]

  • Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 120, 225-236. [Link][6]

  • Wakeling, A. E., et al. (1996). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link][5]

  • Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(11), 1889-1901. [Link][2]

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Validation

Structural Elucidation and Binding Efficacy of N-Substituted Quinazolinamines: A Comparative Guide

Executive Summary N-substituted quinazolinamines represent a cornerstone in targeted oncology, functioning primarily as ATP-competitive tyrosine kinase inhibitors (TKIs) against the Epidermal Growth Factor Receptor (EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted quinazolinamines represent a cornerstone in targeted oncology, functioning primarily as ATP-competitive tyrosine kinase inhibitors (TKIs) against the Epidermal Growth Factor Receptor (EGFR/ErbB) family. For drug development professionals, understanding the precise crystallographic binding modes of these pharmacophores is critical for rational drug design and overcoming acquired resistance mutations (such as the T790M "gatekeeper" mutation).

This guide objectively compares the structural performance, binding causality, and crystallographic data of three benchmark N-substituted quinazolinamines: Gefitinib , Erlotinib , and Lapatinib . Furthermore, it provides a self-validating experimental workflow for the co-crystallization and structural elucidation of kinase-inhibitor complexes.

Comparative Structural Analysis: Gefitinib vs. Erlotinib vs. Lapatinib

The efficacy of a kinase inhibitor is intrinsically linked to its ability to stabilize specific conformational states of the kinase domain. The EGFR kinase domain oscillates between an active (


C-helix in, DFG-in) and an inactive (

C-helix out) conformation.
  • Gefitinib (Type I Inhibitor): Binds exclusively to the active conformation of the EGFR kinase domain[1]. The nitrogen atom (N1) of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the hinge region[2].

  • Erlotinib (Type I/I½ Inhibitor): While traditionally classified as a Type I inhibitor, parallel computational and crystallographic studies have revealed that erlotinib possesses the unique flexibility to bind both the active and inactive conformations of the EGFR tyrosine kinase domain[3]. This dual-binding capability relies on a highly conserved H-bond with Met793 and a water-mediated bridge involving Thr766 and Thr830[2].

  • Lapatinib (Type II Inhibitor): Unlike gefitinib and erlotinib, lapatinib features a bulky 3-fluorophenyl-methoxy extension. This structural addition creates a steric clash with the active conformation, forcing the kinase into an inactive (

    
    C-helix out, DFG-in) state[1]. It maintains the core hinge H-bond with Met793 but forms novel interactions with Thr790 and an ionic bond with Asp800[4].
    
Quantitative Crystallographic and Pharmacological Data

The following table summarizes the structural parameters and binding efficacy of these alternatives based on high-resolution X-ray diffraction data:

InhibitorTarget KinasePDB IDResolution (Å)Binding ConformationKey H-Bond InteractionsApprox. IC50 (nM)
Gefitinib EGFR (Active)4I221.71Active (

C-in, DFG-in)
Met793 (Hinge)~80
Erlotinib EGFR (Active)1M172.60Active (

C-in, DFG-in)
Met793 (Hinge), Thr766~2
Erlotinib EGFR (Inactive)4HJO2.75Inactive (

C-out)
Met793 (Hinge)~2
Lapatinib ErbB4 / EGFR3BBT2.80Inactive (

C-out, DFG-in)
Met793, Thr790, Asp800~10

(Data aggregated from RCSB PDB structural depositions[5],[6],[7] and pharmacological assays[8],[2].)

Mechanistic Pathways & Inhibition Logic

The fundamental logic of N-substituted quinazolinamines relies on competitive inhibition at the ATP-binding pocket. By occupying the hinge region, these drugs prevent the transfer of the terminal phosphate from ATP to the tyrosine residues of the receptor, thereby halting downstream MAPK and AKT signaling cascades[4].

Pathway LIG EGF Ligand REC EGFR Dimerization LIG->REC Activates ATP ATP Binding (Hinge Region) REC->ATP Requires PHO Trans-autophosphorylation ATP->PHO Phosphate Transfer TKI Quinazolinamine TKI (e.g., Erlotinib) TKI->ATP Competitive Inhibition TKI->PHO Blocks SIG MAPK/AKT Signaling PHO->SIG Cascades PRO Tumor Proliferation SIG->PRO Drives

Fig 1: Mechanism of action of quinazolinamine TKIs competitively blocking ATP in the EGFR pathway.

Causality of Resistance (The T790M Mutation)

First-generation quinazolinamines face severe clinical limitations due to the acquired T790M mutation[4]. The causality is strictly structural: replacing the small polar threonine at position 790 with a bulky, hydrophobic methionine creates a severe steric clash with the aniline ring of gefitinib and erlotinib[1]. Furthermore, the T790M mutation significantly increases the kinase's binding affinity for native ATP, effectively outcompeting these reversible inhibitors[4]. This structural insight directly drove the development of third-generation, irreversible covalent inhibitors like osimertinib[4].

Experimental Workflows: X-Ray Crystallography of Kinase-Inhibitor Complexes

To generate trustworthy, high-resolution structural data, researchers must choose between crystal soaking and co-crystallization. While soaking apo-crystals is rapid, it forces the inhibitor to adapt to a pre-existing crystal lattice. For Type II inhibitors like lapatinib—which induce massive conformational shifts incompatible with the active-state lattice—co-crystallization is a strict requirement [3].

Self-Validating Protocol: Co-Crystallization of EGFR with Erlotinib

This protocol establishes a self-validating system; if the protein is not monodisperse (validated via DLS), it will fail to crystallize, preventing the generation of artifactual data.

Step 1: Protein Expression & Purification

  • Express the kinase domain of human EGFR (residues 696–1022) in Spodoptera frugiperda (Sf9) cells to ensure proper eukaryotic post-translational folding[9].

  • Lyse cells and purify the lysate using Ni-NTA affinity chromatography.

  • Perform Size-Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 20 mM Tris (pH 8.0), 200 mM NaCl, and 2 mM DTT.

  • Validation Check: Analyze the SEC peak fraction using Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PdI) is < 0.15, confirming a homogenous, non-aggregated sample.

Step 2: Complex Formation

  • Concentrate the validated EGFR protein to 10 mg/mL.

  • Dissolve the quinazolinamine inhibitor (e.g., erlotinib) in 100% DMSO to a stock concentration of 10 mM.

  • Incubate the protein with a 3-fold molar excess of the inhibitor for 2 hours at 4°C to allow for induced-fit conformational changes[3].

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated complex.

Step 3: Hanging-Drop Vapor Diffusion

  • Set up crystallization plates by mixing 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (1.5 M PEG 3350, 0.1 M HEPES pH 7.5, 0.2 M NaCl)[3].

  • Seal and incubate the plates at 20°C. Diffraction-quality crystals typically emerge within 3 to 5 days.

Step 4: Data Collection & Refinement

  • Cryoprotect the crystals by briefly soaking them in the reservoir solution supplemented with 20% (v/v) glycerol, then flash-freeze in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source (e.g., APS or ESRF) at 100 K.

  • Solve the phase problem via molecular replacement using an apo-EGFR search model (e.g., PDB: 1M14) and refine the structure to an R-free value of < 0.25[9].

Workflow EXP 1. Kinase Expression (Sf9 Cells) PUR 2. SEC Purification (PdI < 0.15) EXP->PUR INC 3. TKI Co-incubation (3x Molar Excess) PUR->INC CRY 4. Vapor Diffusion (PEG 3350) INC->CRY XRY 5. X-Ray Diffraction (Synchrotron) CRY->XRY PDB 6. Electron Density & PDB Deposition XRY->PDB

Fig 2: Self-validating co-crystallization workflow for structural elucidation of TKI-kinase complexes.

References

  • [5] 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB Protein Data Bank. [Link]

  • [9] ISDA: 4HJO - IBDC: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. Indian Biological Data Centre. [Link]

  • [3] Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. National Institutes of Health (NIH).[Link]

  • [6] 3BBT: crystal structure of the ErbB4 kinase in complex with lapatinib. RCSB Protein Data Bank.[Link]

  • [7] 4I22: Structure of the monomeric EGFR kinase domain co-crystallized with gefitinib. RCSB Protein Data Bank.[Link]

  • [8] Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. National Institutes of Health (NIH).[Link]

  • [1] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI.[Link]

  • [2] Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. National Institutes of Health (NIH).[Link]

  • [4] Targeted Inhibitors of Epidermal Growth Factor Receptor. Encyclopedia.pub.[Link]

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Comparative

A Comparative Guide to the Potency of Quinazoline and Quinoline Inhibitors

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, heterocyclic scaffolds form the backbone of numerous successful small-molecule inhibitors. Among these, the quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, heterocyclic scaffolds form the backbone of numerous successful small-molecule inhibitors. Among these, the quinazoline and quinoline structures have emerged as "privileged" frameworks, especially for targeting protein kinases.[1][2] This guide provides an in-depth, data-driven comparison of the potency of these two scaffolds, offering insights for researchers, medicinal chemists, and drug development professionals. We will delve into their structural nuances, mechanisms of action, comparative potency against key oncological targets, and the experimental protocols required to validate their efficacy.

Structural and Electronic Distinctions: The Foundation of Potency

At first glance, quinoline and quinazoline are similar, both featuring a bicyclic system where a benzene ring is fused to a nitrogen-containing heterocycle. However, the critical difference lies in the placement and number of nitrogen atoms.

  • Quinoline consists of a benzene ring fused to a pyridine ring, containing a single nitrogen atom.[3]

  • Quinazoline is formed by a benzene ring fused to a pyrimidine ring, incorporating two nitrogen atoms at positions 1 and 3.[3]

This seemingly minor structural change has profound implications. The second nitrogen atom in the quinazoline ring acts as an additional hydrogen bond acceptor and imparts a more electron-deficient character to the scaffold compared to quinoline.[3] This enhanced electron deficiency often makes the quinazoline core a highly favorable pharmacophore for interacting with the ATP-binding pocket of protein kinases.[3][4]

Mechanism of Action: Targeting the Engine of Cancer Cells

The vast majority of quinazoline and quinoline inhibitors function as ATP-competitive inhibitors of protein kinases.[5][6] Protein kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a process called phosphorylation.[7] This process is a fundamental switch that controls numerous cellular signaling pathways responsible for cell growth, proliferation, and survival.[5][8]

In many cancers, these kinases are mutated or overexpressed, leading to sustained proliferative signaling—a key hallmark of cancer.[4][9] Quinazoline and quinoline inhibitors are designed to mimic the adenine portion of ATP, binding to the kinase's active site and blocking ATP from binding.[10][11] This action effectively shuts down the aberrant signaling cascade, leading to a reduction in tumor growth.[5]

The N1 atom of the quinazoline and the corresponding nitrogen in the quinoline scaffold typically form a critical hydrogen bond with a "hinge" region residue (like methionine) in the ATP-binding pocket, anchoring the inhibitor in place.[12] The rest of the molecule extends into adjacent hydrophobic pockets, and specific substitutions on the scaffold are engineered to enhance binding affinity and selectivity for the target kinase.[13]

Comparative Potency Analysis: A Head-to-Head Look at EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8][14] It has been a primary target for both quinazoline and quinoline-based inhibitors, making it an excellent case study for comparing their potency.

The quinazoline scaffold has been exceptionally successful in the development of potent and selective EGFR inhibitors.[1] This success is largely attributed to the scaffold's ideal fit within the ATP-binding pocket.[4] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib are all built upon the 4-anilino-quinazoline core.[15][16] In contrast, the quinoline scaffold is found in successful kinase inhibitors like Bosutinib, which targets Src and Abl kinases, but has also been explored for EGFR inhibition.[1][17]

Below is a table summarizing the half-maximal inhibitory concentration (IC50) values for representative quinazoline and quinoline-based inhibitors against EGFR and other relevant kinases. A lower IC50 value indicates higher potency.

CompoundScaffoldPrimary Target(s)IC50 Value (nM)Cancer Cell LineIC50 Value (µM)
Gefitinib QuinazolineEGFR3.22[4]A431 (EGFR+)8.37[4]
Lapatinib QuinazolineEGFR, HER210.2 (EGFR), 9.8 (HER2)[18]BT-474 (HER2+)0.046[19]
Erlotinib QuinazolineEGFR~2A431 (EGFR+)3.0[20]
Bosutinib QuinolineSrc, Abl1.2 (Src), <20 (Abl)[21]Hs578T1.25[21]
Compound 4e QuinazolineEGFR, VEGFR-269.4 (EGFR), 189 (VEGFR-2)[22]A-5490.59[22]
Compound 7c QuinazolineHER28SKBR3 (HER2+)Not Reported

Analysis of Potency Data:

  • Dominance of the Quinazoline Scaffold for EGFR/HER2: The data clearly shows the exceptional potency of quinazoline-based inhibitors against EGFR and HER2, with IC50 values frequently in the low nanomolar range.[4][18] Lapatinib, a dual EGFR/HER2 inhibitor, demonstrates potent activity against both kinases.[18]

  • Structure-Activity Relationship (SAR): For quinazolines, SAR studies have consistently shown that substitutions at the C6 and C7 positions of the core can significantly modulate potency and selectivity.[20][23] Similarly, the nature of the aniline group at the C4 position is critical for interaction with the kinase.[24]

  • Versatility of the Quinoline Scaffold: While the quinazoline core has dominated EGFR-targeted therapy, the quinoline scaffold has proven highly effective against other kinase families. Bosutinib is a prime example, with potent, low nanomolar inhibition of Src-family kinases (SFKs) and Abl.[21]

The choice between scaffolds is ultimately driven by the specific therapeutic strategy and the targeted kinase's structural features.[1] The quinazoline's rigidity and hydrogen bonding capacity make it ideal for the ATP-pockets of kinases like EGFR, while the quinoline framework offers versatility against a broader range of targets.[1]

Experimental Protocols for Potency Determination

To generate the comparative data shown above, rigorous experimental workflows are required. The process typically involves a primary biochemical assay to measure direct enzyme inhibition, followed by secondary cell-based assays to determine the compound's effect in a biological context.[25][26]

The following diagram illustrates a standard workflow for evaluating the potency of kinase inhibitors.

G cluster_0 Biochemical Screening (In Vitro) cluster_1 Cellular Screening (In Situ) cluster_2 Lead Optimization A Compound Library (Quinazoline/Quinoline Derivatives) B Primary Biochemical Kinase Assay (e.g., ADP-Glo™) A->B Test compounds C Determine IC50 (Potency) & Kinase Selectivity B->C Analyze data D Cell-Based Proliferation/Viability Assay (e.g., CellTiter-Glo®) C->D Validate hits G Structure-Activity Relationship (SAR) Studies C->G Feedback loop E Determine Cellular IC50 & Confirm On-Target Effect D->E Analyze data F Downstream Pathway Analysis (e.g., Western Blot for p-EGFR) E->F Confirm mechanism E->G Feedback loop F->G Feedback loop H ADME/Tox Profiling G->H I Lead Candidate for In Vivo Studies H->I

Caption: A typical screening cascade for identifying and optimizing potent kinase inhibitors.

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[27] It is a primary tool for determining the direct inhibitory potency (IC50) of a compound against a purified enzyme.

Causality: This assay is chosen for primary screening because it is highly sensitive, amenable to high-throughput screening, and directly measures the catalytic activity of the target kinase, providing a clean assessment of potency without the complexities of a cellular environment.[27][28]

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (e.g., a generic peptide), and ATP. Serially dilute the test inhibitor (e.g., quinazoline or quinoline derivative) to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor at various concentrations. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.[27]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 1-2 hours) at room temperature.[27]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to produce a luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.[27]

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[29][30] It is a crucial secondary assay to confirm that the inhibitor's biochemical potency translates to an anti-proliferative effect in cancer cells.

Causality: Moving from a biochemical to a cell-based assay is essential to evaluate a compound's performance in a more physiologically relevant system.[25] This assay accounts for critical factors like cell membrane permeability, off-target effects, and engagement with the target in its natural environment, providing a more accurate prediction of therapeutic potential.[29]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, which overexpresses EGFR) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent directly to each well, which lyses the cells and provides the substrate for a luciferase reaction.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. The signal is proportional to the amount of ATP present and thus the number of viable cells. Calculate the cellular IC50 value by plotting cell viability against inhibitor concentration.[30]

Signaling Pathway Context: The EGFR Cascade

To fully appreciate the impact of these inhibitors, it is vital to understand the signaling pathways they disrupt. The EGFR signaling network is a major driver of cell proliferation and survival.[14][31] Potent quinazoline or quinoline inhibitors block this pathway at its origin.

G cluster_ras RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway Ligand Growth Factor (EGF) EGFR EGFR Receptor Ligand->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer GRB2 GRB2/SOS Dimer->GRB2 PI3K PI3K Dimer->PI3K Block Quinazoline / Quinoline Inhibitor Block->Dimer Blocks ATP Binding Site RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Response Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Response

Caption: EGFR signaling pathway and the site of action for ATP-competitive inhibitors.

Upon binding of a growth factor like EGF, the EGFR receptor dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like GRB2.[32] This triggers two major downstream cascades: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[14][32] Both pathways converge on the nucleus to promote the transcription of genes involved in cell proliferation, survival, and angiogenesis.[9] By blocking the ATP-binding site, quinazoline and quinoline inhibitors prevent the initial autophosphorylation step, effectively cutting off the signal transmission down both critical pathways.[5]

Conclusion and Future Perspectives

Both quinazoline and quinoline scaffolds are foundational pillars in the design of potent kinase inhibitors. The quinazoline core has demonstrated unparalleled success in targeting the EGFR/HER family of kinases, leading to several FDA-approved drugs that have changed the standard of care for specific cancers.[15] Its electronic properties and structural rigidity make it an exceptional fit for the ATP-binding site of these receptors.[4]

The quinoline scaffold, while also explored for EGFR, has shown broader utility, producing highly potent inhibitors for other kinase families, such as Src and Abl.[1] This highlights its versatility and importance in developing treatments for other malignancies like chronic myeloid leukemia.

The choice between these scaffolds is not a matter of inherent superiority but of strategic application. The decision is guided by the specific structural nuances of the target kinase's active site. Future research will continue to exploit these privileged structures, with ongoing efforts focused on designing next-generation inhibitors that can overcome acquired resistance mutations and improve selectivity to minimize off-target effects, thereby enhancing therapeutic outcomes for patients.

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